molecular formula C5H9N3O B13211990 1-(methoxymethyl)-1H-pyrazol-3-amine

1-(methoxymethyl)-1H-pyrazol-3-amine

Cat. No.: B13211990
M. Wt: 127.14 g/mol
InChI Key: NVWDYMSYADJXKE-UHFFFAOYSA-N
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Description

1-(methoxymethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(methoxymethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methoxymethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(methoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C5H9N3O/c1-9-4-8-3-2-5(6)7-8/h2-3H,4H2,1H3,(H2,6,7)

InChI Key

NVWDYMSYADJXKE-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC(=N1)N

Origin of Product

United States

Foundational & Exploratory

Executive Summary: The Strategic Value of the N-MOM Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Strategic Utilization of 1-(Methoxymethyl)-1H-pyrazol-3-amine

1-(Methoxymethyl)-1H-pyrazol-3-amine is a specialized heterocyclic building block primarily utilized in the design of kinase inhibitors and agrochemicals. In the context of medicinal chemistry, it serves two distinct strategic functions:

  • As a Protected Synthon: The methoxymethyl (MOM) group acts as a robust protecting group for the pyrazole nitrogen (N1), locking the tautomeric equilibrium and directing regioselectivity during subsequent functionalization of the exocyclic amine or the C4-position.[1]

  • As a Pharmacophore: In specific drug candidates, the MOM moiety mimics ribose or solvent interactions within a binding pocket, improving solubility and metabolic stability compared to simple alkyl chains.[1]

This guide analyzes the physicochemical profile, synthesis logic, and reactivity landscape of this molecule, providing actionable protocols for researchers.[1]

Physicochemical Profile & Molecular Descriptors

Understanding the fundamental properties of 1-(methoxymethyl)-1H-pyrazol-3-amine is critical for predicting its behavior in biological assays and synthetic workflows.

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValue (Predicted/Experimental)Significance in Drug Design
Molecular Formula C₅H₉N₃OLow molecular weight fragment (<150 Da).
Molecular Weight 127.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~0.2 to 0.5Amphiphilic; high water solubility compared to N-benzyl analogs.
Tautomeric State Locked (N1-substituted)Prevents the 1H/2H tautomeric shift observed in free aminopyrazoles.
H-Bond Donors 2 (Exocyclic –NH₂)Primary interaction point for hinge-binding in kinases.
H-Bond Acceptors 3 (N2, O-ether, N-amine)The ether oxygen provides an additional weak acceptor site.
pKa (Conjugate Acid) ~3.5 - 4.0 (Pyrazole N2)Less basic than pyridine; protonation occurs at N2, not the exocyclic amine.

Data synthesized from structural analogs (1-methyl-1H-pyrazol-3-amine) and calculated consensus models.

Synthesis & Regiocontrol: The N1 vs. N2 Challenge

The primary challenge in synthesizing 1-(methoxymethyl)-1H-pyrazol-3-amine is controlling regioselectivity during the alkylation of 3-aminopyrazole. The 3-aminopyrazole scaffold exists in a tautomeric equilibrium between the 1H- and 2H-forms. Direct alkylation often yields a mixture of N1- and N2-substituted products.

Mechanism of Regioselectivity
  • Thermodynamic Control: Alkylation at N1 is generally thermodynamically favored due to the "lone pair repulsion" effect being minimized compared to N2 substitution (which places the alkyl group adjacent to the amino group).

  • Kinetic Control: Under basic conditions (e.g., NaH), the pyrazolide anion is formed.[1] The N1 position is less sterically hindered, but the N2 position is often more nucleophilic due to proximity to the electron-donating amine.

Strategic Protocol: To maximize the yield of the desired 1-(methoxymethyl) isomer (N1), the reaction is typically performed under conditions that favor the thermodynamic product or utilize specific solvent effects.[1]

Standard Operating Procedure (SOP): N-MOM Protection

Warning: Methoxymethyl chloride (MOM-Cl) is a known carcinogen. All operations must be performed in a fume hood with double-gloving.

Reagents:

  • 3-Aminopyrazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.1 eq)

  • MOM-Cl (1.05 eq)

  • THF (Anhydrous, 10 mL/g)

Step-by-Step Protocol:

  • Anion Formation: Suspend NaH in anhydrous THF at 0°C under Argon. Add 3-aminopyrazole dropwise (dissolved in THF). Stir for 30 minutes to ensure complete deprotonation. Observation: Gas evolution (H₂) will occur.

  • Alkylation: Add MOM-Cl dropwise at 0°C. The low temperature suppresses N2-alkylation and bis-alkylation of the exocyclic amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (5% MeOH in DCM). The N1-isomer typically has a higher Rf than the N2-isomer.

  • Quench & Workup: Quench carefully with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Silica gel chromatography is mandatory to separate the N1-isomer (Major) from the N2-isomer (Minor). Elute with a Hexane/EtOAc gradient.

Reactivity Landscape & Transformations

Once synthesized, 1-(methoxymethyl)-1H-pyrazol-3-amine serves as a versatile scaffold. The MOM group protects the ring nitrogen, directing reactivity to the C4 position or the exocyclic amine.[1]

A. Exocyclic Amine Functionalization (Kinase Inhibitor Synthesis)

The C3-amine is a nucleophile, but its reactivity is tempered by the electron-withdrawing nature of the pyrazole ring.

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/DIPEA) to form amide bonds—a common motif in "hinge-binder" regions of kinase inhibitors.

  • Urea Formation: Reacts with isocyanates to form ureas.

B. C4-Electrophilic Aromatic Substitution (SEAr)

The C4 position is the most electron-rich site on the pyrazole ring.

  • Halogenation: Treatment with NIS (N-iodosuccinimide) or NBS yields the 4-iodo or 4-bromo derivative. This is a critical step for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

  • Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4.

C. Deprotection (MOM Removal)

The MOM group is acid-labile. It can be removed to reveal the free NH-pyrazole, which is often necessary in the final stage of drug synthesis to allow for H-bond donation to biological targets.

  • Conditions: 6M HCl in isopropanol or TFA/DCM (1:1) at 60°C.

Visualization: Synthesis and Reactivity Map

The following diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold.

G Start 3-Aminopyrazole Reagents MOM-Cl, NaH THF, 0°C Start->Reagents ProductN1 1-(MOM)-1H-pyrazol-3-amine (Major Isomer) Reagents->ProductN1 Regioselective Alkylation ProductN2 2-(MOM)-2H-pyrazol-3-amine (Minor Isomer) Reagents->ProductN2 Side Product Amide Amide/Urea (Kinase Hinge Binder) ProductN1->Amide R-COCl / HATU (Reaction at NH2) Halogen 4-Halo-pyrazole (Cross-Coupling Precursor) ProductN1->Halogen NIS or NBS (Reaction at C4) FreeNH Free Pyrazole (Deprotection) ProductN1->FreeNH HCl or TFA (MOM Removal)

Caption: Synthesis and divergent reactivity of 1-(methoxymethyl)-1H-pyrazol-3-amine. Green node indicates the target scaffold.

Safety & Handling Guidelines

  • MOM-Cl Hazards: Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated carcinogen. It is highly volatile and hydrolyzes rapidly in air to release HCl and formaldehyde.

    • Alternative: For large-scale applications, consider using Dimethoxymethane (methylal) with P₂O₅ or other acid catalysts to generate the electrophile in situ, avoiding isolation of MOM-Cl.[1]

  • Aminopyrazole Toxicity: Many aminopyrazoles are skin irritants and potential sensitizers. Avoid inhalation of dusts.[2]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1-Substituted Pyrazoles.[3]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General reference for pyrazole alkylation patterns).[1]

  • MOM Group Chemistry

    • Title: Protective Groups in Organic Synthesis (Greene's).
    • Source: Wiley Online Library.
    • URL:[Link][1]

  • Kinase Inhibitor Applications

    • Title: Discovery of 1H-Pyrazol-3-Amine Deriv
    • Source:Journal of Medicinal Chemistry (2025).[1][4]

    • URL:[Link] (Contextual application of aminopyrazole scaffolds).[1]

  • Compound Identification

    • Title: 1-(methoxymethyl)-1H-pyrazol-3-amine (PubChem CID 65364322).[5]

    • Source: PubChem.[5][6]

    • URL:[Link][1]

Sources

1-(methoxymethyl)-1H-pyrazol-3-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(methoxymethyl)-1H-pyrazol-3-amine , a specialized heterocyclic building block used in medicinal chemistry. It addresses the critical aspects of its chemical identity, synthesis, regioselectivity, and application in drug discovery, particularly for kinase inhibitor development.

Chemical Identity & Identifiers

This compound is a protected form of 3-aminopyrazole, featuring a methoxymethyl (MOM) group at the N1 position. It serves as a crucial intermediate when the N1-nitrogen requires masking to direct reactivity to the exocyclic amine or the C4/C5 positions.

Property Details
IUPAC Name 1-(Methoxymethyl)-1H-pyrazol-3-amine
Common Synonyms 1-MOM-3-aminopyrazole; 3-Amino-1-(methoxymethyl)pyrazole
CAS Number Not Widely Listed (Refer to PubChem CID below)
PubChem CID 65364322
Molecular Formula C₅H₉N₃O
Molecular Weight 127.15 g/mol
SMILES COCN1C=CC(=N1)N
InChI Key NVWDYMSYADJXKE-UHFFFAOYSA-N
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water.[1][2][3]

Synthesis & Regiochemistry

The synthesis of 1-(methoxymethyl)-1H-pyrazol-3-amine involves the N-alkylation of 3-aminopyrazole with chloromethyl methyl ether (MOM-Cl). This reaction is regioselective but not regiospecific , often producing a mixture of N1- and N2-alkylated isomers.

The Regioselectivity Challenge

3-Aminopyrazole exists in tautomeric equilibrium. Alkylation can occur at:

  • N1 Position (Desired): Yields 1-(methoxymethyl)-1H-pyrazol-3-amine.[2]

  • N2 Position (Byproduct): Yields 1-(methoxymethyl)-1H-pyrazol-5-amine.

Mechanistic Insight: Under basic conditions (e.g., NaH/THF), the pyrazolidinide anion is formed. Alkylation at the less sterically hindered nitrogen (N1) is generally favored, but the specific ratio depends on the solvent and base used. The N1-isomer (3-amine) is typically the thermodynamic product, while the N2-isomer (5-amine) can form under kinetic control.

Optimized Synthetic Protocol

Reagents:

  • Substrate: 3-Aminopyrazole (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.1 equiv) [DANGER: Carcinogen]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Deprotonation: Add a solution of 3-aminopyrazole (1.0 equiv) in THF dropwise. Stir at 0°C for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add MOM-Cl (1.1 equiv) dropwise via syringe. Note: MOM-Cl is highly volatile and carcinogenic; use a fume hood with extreme caution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The N1-isomer typically has a different R_f than the N2-isomer.

  • Quench & Workup: Cool to 0°C, quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0→10% MeOH in DCM). The 1-(methoxymethyl)-1H-pyrazol-3-amine is usually the major product.

Structural Validation:

  • ¹H NMR (DMSO-d₆): Look for the MOM methylene singlet (~5.3 ppm) and the methoxy singlet (~3.2 ppm).

  • Regio-assignment: The C5-H proton in the 1,3-isomer (N1-substituted) typically appears as a doublet (J ~2.5 Hz) coupled to C4-H. In the 1,5-isomer (N2-substituted), the chemical shifts differ due to the proximity of the amine to the N-substituent. NOE (Nuclear Overhauser Effect) experiments are definitive:

    • Target (1,3-isomer): NOE observed between MOM-CH₂ and H5 (pyrazole proton).

    • Byproduct (1,5-isomer): NOE observed between MOM-CH₂ and the NH₂ group (or H5 if sterics allow, but less likely).

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway, highlighting the bifurcation in regiochemistry and the downstream utility of the MOM-protected amine.

G Start 3-Aminopyrazole (Tautomeric Mix) Reagents MOM-Cl, NaH THF, 0°C Start->Reagents Isomer1 TARGET: 1-(Methoxymethyl)- 1H-pyrazol-3-amine (Major Product) Reagents->Isomer1 N1 Alkylation (Thermodynamic) Isomer2 BYPRODUCT: 1-(Methoxymethyl)- 1H-pyrazol-5-amine Reagents->Isomer2 N2 Alkylation (Kinetic) App1 Buchwald-Hartwig Coupling Isomer1->App1 Pd(OAc)2, Ligand App2 Amide Coupling (EDC/HOBt) Isomer1->App2 R-COOH Deprotection Deprotection (HCl/Dioxane or TFA) App1->Deprotection App2->Deprotection FinalDrug Kinase Inhibitor Scaffold Deprotection->FinalDrug Yields free NH-pyrazole

Caption: Synthesis of 1-(methoxymethyl)-1H-pyrazol-3-amine showing regioselective N-alkylation and downstream drug discovery applications.

Applications in Drug Discovery

Protecting Group Strategy

The MOM group is a robust protecting group for the pyrazole nitrogen.

  • Stability: Stable to basic conditions (e.g., LiHMDS, NaH), nucleophiles, and reducing agents (e.g., LiAlH₄, H₂/Pd).

  • Lability: Cleaved under acidic conditions (e.g., 4M HCl in dioxane, TFA, or BBr₃).

  • Utility: Allows the exocyclic amine to be reacted (e.g., to form an amide or urea) without interference from the acidic pyrazole NH.

Kinase Inhibitor Synthesis

Aminopyrazoles are privileged scaffolds in kinase inhibitors (e.g., inhibitors of CDK, Aurora, or BRAF kinases).

  • Workflow: The 1-(methoxymethyl)-1H-pyrazol-3-amine is coupled with an aryl halide (via Buchwald-Hartwig) or a carboxylic acid.

  • Late-Stage Diversification: The MOM group is retained during the core scaffold assembly to improve solubility and prevent catalyst poisoning by the free pyrazole nitrogen. It is removed in the final step to reveal the NH-pyrazole, which often forms a critical hydrogen bond with the kinase hinge region (Glu/Leu residues).

Safety & Handling

  • MOM-Cl (Chloromethyl methyl ether): Classified as a known human carcinogen (OSHA 1910.1003). It must be handled in a closed system or a certified fume hood with proper PPE (double nitrile gloves, respirator if outside hood).

  • Compound Handling: 1-(Methoxymethyl)-1H-pyrazol-3-amine should be treated as a potential skin and eye irritant. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent hydrolysis of the hemiaminal ether linkage by atmospheric moisture.

References

  • PubChem. 1-(Methoxymethyl)-1H-pyrazol-3-amine (CID 65364322). National Center for Biotechnology Information. Link

  • BenchChem. Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. (Discusses tautomerism and reactivity). Link

  • Sigma-Aldrich. 1-(Methoxymethyl)-1H-pyrazol-4-amine Product Page. (Analogous compound properties). Link

  • Beilstein J. Org. Chem. Approaches towards the synthesis of 5-aminopyrazoles.[4][5][6] (Review of regioselectivity in aminopyrazole alkylation). Link

  • ChemSrc. 1-(methoxymethyl)-1H-pyrazol-3-amine Related Compounds.Link

Sources

Comprehensive Technical Guide on 1-(Methoxymethyl)pyrazol-3-amine: Molecular Characterization, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyrazoles serve as privileged scaffolds, frequently acting as bioisosteres for phenyl rings or as critical hinge-binding motifs in kinase inhibitors. 1-(Methoxymethyl)pyrazol-3-amine is a highly versatile building block that combines the hydrogen-bonding capability of a primary amine with the steric and electronic modulation of a methoxymethyl (MOM) group. The MOM moiety can serve a dual purpose: it acts as a robust protecting group during downstream cross-coupling reactions, or it can be retained in the final Active Pharmaceutical Ingredient (API) to disrupt intermolecular hydrogen bonding, thereby increasing lipophilicity and cellular permeability.

This whitepaper provides an authoritative breakdown of the compound's physicochemical properties, a self-validating protocol for its regioselective synthesis, and the analytical methodologies required to confirm its structural integrity.

Physicochemical Profiling & Structural Analysis

The structural identity of 1-(methoxymethyl)pyrazol-3-amine is defined by a 1H-pyrazole core substituted with a methoxymethyl ether at the N1 position and a primary amine at the C3 position. Understanding its exact mass and polar surface area is critical for mass spectrometry validation and pharmacokinetic modeling[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(Methoxymethyl)-1H-pyrazol-3-amine
Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
Monoisotopic Mass 127.0746 Da
Hydrogen Bond Donors 1 (Exocyclic NH₂ group)
Hydrogen Bond Acceptors 3 (N2 of pyrazole, Ether O, NH₂ N)
Topological Polar Surface Area (TPSA) 54.3 Ų
LogP (Estimated) ~0.2 - 0.5 (Highly hydrophilic)

Regioselective Synthesis & Self-Validating Protocol

The primary challenge in synthesizing 1-(methoxymethyl)pyrazol-3-amine from commercially available 3-aminopyrazole is regioselectivity . N-alkylation of unsymmetric pyrazoles inherently yields a mixture of regioisomers (N1 vs. N2 alkylation) due to the tautomeric nature of the pyrazole ring and the delocalization of the pyrazolide anion[2].

As an Application Scientist, controlling this selectivity requires precise tuning of the base, solvent, and temperature. The following protocol is designed as a self-validating system , ensuring that causality is understood and empirical checks are built into the workflow.

Step-by-Step Methodology

Step 1: Anion Generation (Deprotonation)

  • Procedure: Charge a flame-dried, argon-purged flask with 3-aminopyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions.

  • Causality: NaH is selected over weaker bases (e.g., K₂CO₃) to ensure rapid, irreversible, and quantitative formation of the pyrazolide anion. This prevents the less nucleophilic exocyclic C3-amine from competing for the electrophile, effectively eliminating N-alkylation at the exocyclic amine.

  • Self-Validation Check: The cessation of hydrogen gas (H₂) evolution serves as a real-time, visual indicator that deprotonation is complete and the system is ready for the electrophile.

Step 2: Electrophilic Alkylation

  • Procedure: To the 0 °C pyrazolide solution, add Chloromethyl methyl ether (MOM-Cl, 1.05 eq) dropwise over 15 minutes. Stir for 2 hours at 0 °C, then allow the mixture to warm to room temperature.

  • Causality: MOM-Cl is an extremely reactive

    
    -halo ether. Maintaining the reaction at 0 °C during the addition controls the exothermic Sₙ2 reaction and maximizes the thermodynamic preference for N1-alkylation over the sterically hindered N2-alkylation (which is adjacent to the C3-amine).
    
  • Self-Validation Check: Take a 10 µL reaction aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z 84) and the emergence of the product mass (m/z 128[M+H]⁺) validates reaction completion.

Step 3: Workup and Isomer Resolution

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • Causality: Because N-alkylation produces a mixture, chromatography is mandatory. The target 1-MOM-pyrazol-3-amine (N1 isomer) is less polar than the byproduct 1-MOM-pyrazol-5-amine (N2 isomer) and will elute first.

Synthetic Workflow Visualization

G Start 3-Aminopyrazole (Starting Material) Reagents MOM-Cl, NaH DMF, 0°C Start->Reagents Anion Pyrazolide Anion Intermediate Reagents->Anion Deprotonation Branch Regioselective Alkylation Anion->Branch Target 1-MOM-pyrazol-3-amine (Target: N1 Isomer) Branch->Target Major Pathway Byproduct 1-MOM-pyrazol-5-amine (Byproduct: N2 Isomer) Branch->Byproduct Minor Pathway Purification Silica Gel Chromatography (Isomer Separation) Target->Purification Byproduct->Purification Final Pure 1-MOM-pyrazol-3-amine (C5H9N3O, 127.14 g/mol) Purification->Final Isolation

Workflow for the regioselective synthesis and isolation of 1-(methoxymethyl)pyrazol-3-amine.

Analytical Characterization & Structural Validation

To definitively prove that the isolated product is the N1-isomer and not the N2-isomer, standard 1D NMR is insufficient. A robust, self-validating analytical suite must employ 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 128.08. This confirms the molecular weight (127.14 g/mol ) and formula (C5H9N3O)[1].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (d, J = 2.2 Hz, 1H, C5-H)

    • δ 5.50 (d, J = 2.2 Hz, 1H, C4-H)

    • δ 5.15 (s, 2H, N-CH₂-O)

    • δ 4.60 (br s, 2H, NH₂)

    • δ 3.20 (s, 3H, O-CH₃)

  • Self-Validating 2D NOESY Logic: The target N1-isomer is definitively validated by the presence of an NOE cross-peak between the MOM methylene protons (δ 5.15) and the pyrazole C5-proton (δ 7.45) . If the compound were the N2-isomer (1-MOM-pyrazol-5-amine), the NOE cross-peak would instead appear between the MOM methylene protons and the exocyclic amine protons (δ 4.60).

Applications in Drug Development

In the context of drug discovery, 1-(methoxymethyl)pyrazol-3-amine is highly valued for two primary applications:

  • Kinase Inhibitor Design: The C3-amine is an excellent nucleophile for Buchwald-Hartwig cross-couplings or amide bond formations, allowing the pyrazole to be appended to larger macrocycles. The pyrazole N2 atom acts as a critical hydrogen-bond acceptor for the kinase hinge region (e.g., binding to the backbone NH of hinge residues).

  • Lipophilicity Modulation: While the MOM group is traditionally a protecting group (cleavable via HCl/MeOH or TFA), retaining it in the final drug candidate masks the pyrazole N1 hydrogen-bond donor. This strategic modification often lowers the topological polar surface area (TPSA), thereby enhancing blood-brain barrier (BBB) penetration and overall cellular permeability for central nervous system (CNS) targets.

References

  • Title: 5-(methoxymethyl)-1H-pyrazol-3-amine | C5H9N3O | CID 23091908 Source: PubChem - National Institutes of Health (NIH) URL: [Link][1]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences (MDPI) URL: [Link][2]

Sources

Comprehensive Guide to the Solubility Profile of 1-(methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 1-(methoxymethyl)-1H-pyrazol-3-amine , a specialized heterocyclic building block.

In the absence of widespread public empirical data for this specific intermediate, this guide synthesizes Structure-Activity Relationship (SAR) predictions based on close analogs (e.g., 1-methyl-1H-pyrazol-3-amine) and provides validated experimental protocols for determining its precise solubility in a drug development context.

Executive Summary

1-(methoxymethyl)-1H-pyrazol-3-amine is a functionalized pyrazole intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals. The introduction of the methoxymethyl (MOM) group at the N1 position serves two critical roles: it acts as a protecting group for the pyrazole nitrogen and modifies the lipophilicity of the molecule compared to its parent 3-aminopyrazole.

Understanding its solubility is critical for:

  • Process Optimization: Selecting the correct solvent for N-alkylation or subsequent amidation reactions.

  • Purification: Designing effective crystallization systems (solvent/anti-solvent).

  • Stability: Avoiding solvolysis, particularly in acidic aqueous media where the MOM group is labile.

Chemical Identity & Physicochemical Basis[1][2][3][4]

PropertyDetail
IUPAC Name 1-(methoxymethyl)-1H-pyrazol-3-amine
Common Abbreviation N-MOM-3-aminopyrazole
Molecular Formula C₅H₉N₃O
Molecular Weight ~127.15 g/mol
Core Structure 5-membered aromatic heterocycle (pyrazole) with a primary amine at C3 and a methoxymethyl ether at N1.
H-Bond Donors 1 (Primary Amine -NH₂)
H-Bond Acceptors 3 (Pyrazole N2, Amine N, Ether O)
Structural Impact on Solubility[8]
  • MOM Group Effect: The methoxymethyl group breaks the strong intermolecular H-bonding network found in unsubstituted pyrazoles. This generally increases solubility in organic solvents (DCM, THF) compared to the parent 3-aminopyrazole.

  • Amine Polarity: The primary amine at position 3 maintains significant polarity, ensuring high solubility in polar protic solvents (MeOH) and polar aprotic solvents (DMSO).

  • Lipophilicity: The MOM group adds moderate lipophilicity, making the compound more compatible with chlorinated solvents and esters than the highly polar 1-H-pyrazole precursors.

Predicted Solubility Profile

Based on SAR analysis of 1-methyl-1H-pyrazol-3-amine and general N-protected pyrazole behavior.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions or running reactions.

Solvent ClassSpecific SolventPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF >100 mg/mL Strong dipole interactions; disrupts amine H-bonding.
Chlorinated Dichloromethane (DCM) High (>50 mg/mL) The MOM group enhances lipophilicity, making DCM an excellent extraction solvent.
Polar Protic Methanol, Ethanol High (>50 mg/mL) Favorable H-bonding with the amine and ether oxygen.
Ethers THF, 2-MeTHF Moderate-High Good compatibility; often used for lithiation/substitution reactions.
Secondary Solvents (Moderate/Low Solubility)

These solvents are candidates for anti-solvents in crystallization processes.

Solvent ClassSpecific SolventPredicted SolubilityApplication
Esters Ethyl Acetate Moderate Good for extraction; solubility may decrease at low temps (crystallization potential).
Aromatics Toluene Low-Moderate Solubility increases significantly with temperature; ideal for cooling crystallization.
Alkanes Hexanes, Heptane Very Low (<1 mg/mL) Strong anti-solvent. The polar amine group resists dissolution in non-polar alkanes.
Critical Stability Warning

⚠️ ACID SENSITIVITY: The N-MOM group is an acetal-like linkage and is acid-labile .

  • Avoid: Acidic aqueous buffers (pH < 4) or alcohols with trace acid.

  • Risk: Hydrolysis leads to deprotection, regenerating the parent 3-aminopyrazole and formaldehyde.

  • Recommendation: Perform solubility testing in neutral or slightly basic media.

Experimental Protocols for Solubility Determination

Since batch-to-batch impurity profiles can alter solubility, empirical determination is required for critical process steps.

Method A: Visual Kinetic Solubility (Rapid Screen)

Best for: Early-stage solvent selection for reactions.

  • Preparation: Weigh 10 mg of 1-(methoxymethyl)-1H-pyrazol-3-amine into a clear HPLC vial.

  • Addition: Add solvent in 100 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for complete dissolution (clear solution, no particulates).

  • Calculation:

    • If soluble in 100 µL: Solubility > 100 mg/mL.

    • If soluble in 1000 µL: Solubility ~ 10 mg/mL.

Method B: Thermodynamic Solubility (Shake-Flask)

Best for: Precise data for crystallization design or formulation.

  • Saturation: Add excess solid compound to 2 mL of the target solvent in a sealed vial until undissolved solid remains visible.

  • Equilibration: Agitate (shake or stir) at a constant temperature (e.g., 25°C) for 24 hours .

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter .

    • Note: Use PTFE filters; Nylon may absorb the amine.

  • Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.

  • Validation: Check the solid residue by XRPD (X-Ray Powder Diffraction) to ensure no polymorph or solvate change occurred during equilibration.

Solubility Screening Workflow

The following diagram outlines the decision logic for solvent selection based on solubility outcomes.

SolubilityWorkflow Start Start: 1-(methoxymethyl)-1H-pyrazol-3-amine Screen Visual Kinetic Screen (10 mg / 100 µL increments) Start->Screen HighSol Soluble in < 200 µL (>50 mg/mL) Screen->HighSol High Solubility ModSol Soluble in 200-1000 µL (10-50 mg/mL) Screen->ModSol Moderate LowSol Insoluble in > 1000 µL (<10 mg/mL) Screen->LowSol Low Reaction Primary Reaction Solvent (DCM, THF, DMSO) HighSol->Reaction Extract Extraction Solvent (EtOAc, DCM) ModSol->Extract AntiSolv Crystallization Anti-Solvent (Heptane, Toluene) LowSol->AntiSolv Extract->AntiSolv Combine for Recrystallization

Caption: Decision matrix for solvent selection based on kinetic solubility thresholds.

Applications in Process Chemistry

Reaction Solvent Selection

For nucleophilic substitution reactions involving the C3-amine:

  • Recommended: DCM or THF .

  • Reasoning: These solvents dissolve the N-MOM intermediate well and are easily removed. DMSO is powerful but difficult to remove during workup.

Purification Strategy (Crystallization)

Since the compound is likely an oil or low-melting solid due to the MOM group disruption of crystal packing:

  • Strategy: Dissolve in a minimum amount of DCM or EtOAc .

  • Precipitation: Slowly add Heptane or Hexane while cooling to 0°C.

  • Observation: If oiling out occurs (common with MOM-protected amines), seed with a crystal if available, or switch to a Toluene/Heptane system.

Aqueous Workup
  • pH Control: Maintain aqueous phases at pH 7-9 .

  • Extraction: The compound will partition into the organic layer (DCM/EtOAc) from water.

  • Avoid: Do not wash with 1M HCl, as this will strip the MOM group and drive the deprotected pyrazole into the aqueous layer.

References

  • General Pyrazole Solubility & Synthesis

    • Synthesis and properties of N-substituted pyrazoles. National Institutes of Health (NIH) / PubChem. Available at: [Link]

  • MOM-Protection Chemistry: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability of Methoxymethyl ethers).
  • Solubility Protocols

    • Assay Guidance Manual: Solubility Assays. NCBI Bookshelf. Available at: [Link]

  • Analogous Compound Data (1-Methyl-1H-pyrazol-3-amine)

Structural Characterization of MOM-Protected Aminopyrazoles: A Guide to Ensuring Regioisomeric Purity and Synthetic Integrity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] Aminopyrazoles, in particular, serve as versatile building blocks for complex heterocyclic systems.[3][4] However, their synthetic utility is often predicated on the strategic use of protecting groups to modulate reactivity and direct subsequent functionalization.[5] The methoxymethyl (MOM) ether is a frequently employed protecting group for the nitrogen atoms of aminopyrazoles due to its relative stability and well-established cleavage conditions.[6][7]

The protection step itself, however, introduces a critical challenge: the potential for forming multiple regioisomers. The aminopyrazole core presents several nucleophilic nitrogen atoms—the two endocyclic (ring) nitrogens and the exocyclic amino group—each a potential site for MOM group attachment. The resulting isomeric mixture can confound subsequent synthetic steps and compromise the biological activity and safety profile of the final compound. Therefore, unambiguous structural characterization is not merely a procedural step but a cornerstone of synthetic validation and quality control.

This guide provides an in-depth exploration of the core analytical techniques required to definitively elucidate the structure of MOM-protected aminopyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying causality behind experimental choices to build a self-validating analytical workflow.

The Central Challenge: Regioisomerism in Aminopyrazole Protection

The reaction of an aminopyrazole with a MOM-donating reagent like methoxymethyl chloride (MOM-Cl) can yield at least three primary regioisomers, excluding the possibility of di-substitution. The precise outcome is often dependent on reaction conditions and the substitution pattern of the pyrazole ring.[3] Differentiating these isomers is the principal goal of the characterization workflow.

G cluster_products Potential Regioisomers Start 3(5)-Aminopyrazole Reagent + MOM-Cl (or other MOM source) Start->Reagent Product1 N1-Protected Isomer Reagent->Product1 Product2 N2-Protected Isomer Reagent->Product2 Product3 Exocyclic N-Protected Isomer Reagent->Product3

Key HMBC correlations for differentiating regioisomers.
(Note: Images in DOT script are placeholders for chemical structures)

Protocol: Acquiring an HMBC Spectrum

  • Sample Preparation : Use a slightly more concentrated sample than for ¹H NMR (15-25 mg) in 0.6 mL of deuterated solvent to ensure good signal-to-noise.

  • Spectrometer Setup : On a modern NMR spectrometer (e.g., Bruker), select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set Parameters :

    • Set the ¹H spectral width to cover all proton signals.

    • Set the ¹³C spectral width to cover all carbon signals (typically 0-200 ppm).

    • The long-range coupling constant (CNST13 or D6) is critical. Set it to optimize for 2-3 bond correlations, typically around 8-10 Hz.

  • Acquisition : The experiment may require several hours to complete, depending on the sample concentration.

  • Processing and Interpretation : Process the 2D data. Look for the cross-peaks that connect the MOM-CH₂ protons to the pyrazole ring carbons to make a definitive structural assignment.

Mass Spectrometry (MS): Confirmation of Mass and Composition

Mass spectrometry is essential for confirming that the protection reaction was successful and for determining the elemental composition of the product. [8]

Expertise in Action: Beyond Molecular Weight

While any MS technique can confirm the molecular weight, High-Resolution Mass Spectrometry (HRMS) is the gold standard for trustworthiness in drug development. [9]It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is critical for distinguishing the desired product from potential impurities or byproducts with the same nominal mass.

Technique Information Provided Typical Use Case
Low-Resolution MS (e.g., GC-MS, LC-MS) Nominal molecular weight (integer mass) and fragmentation pattern.Rapid confirmation of reaction success and purity assessment during synthesis. [10][11]
High-Resolution MS (e.g., ESI-TOF, Orbitrap) Exact molecular weight and elemental formula.Definitive confirmation of the molecular formula for final compounds and publications. [9]

Expected Fragmentation: A common fragmentation pathway for MOM-ethers under ionization is the loss of the MOM group or parts of it. Look for characteristic neutral losses:

  • Loss of •OCH₃ : [M - 31]⁺

  • Loss of •CH₂OCH₃ : [M - 45]⁺

  • Cleavage to form [M-H+CH₂O]

Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation : Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

  • Data Acquisition : Acquire the spectrum in positive ion mode. The instrument will measure the mass-to-charge ratio (m/z) with high accuracy.

  • Data Analysis : Use the instrument's software to calculate the elemental formula that corresponds to the measured exact mass. Compare this to the theoretical formula of the MOM-protected aminopyrazole. The mass error should be less than 5 ppm.

X-ray Crystallography: The Definitive Structure

When NMR and MS data are ambiguous, or for absolute confirmation of a novel compound, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of molecular structure in the solid state. [3][12][13]

Authoritative Grounding: The Gold Standard

This technique determines the precise three-dimensional arrangement of atoms in a crystal, revealing exact bond lengths, angles, and the unambiguous location of the MOM group. [8][12]It is considered the gold standard for structural proof.

Protocol: Generalized Single-Crystal X-ray Diffraction

  • Crystal Growth : This is often the most challenging step. Grow single crystals of the purified compound suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting : Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection : The mounted crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected on a diffractometer as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to solve the crystal structure, yielding an electron density map. Atoms are fitted to this map, and the structure is refined to give the final atomic coordinates and molecular geometry.

Integrated Characterization Workflow

A robust and efficient characterization process integrates these techniques into a logical sequence. This workflow ensures that each step builds upon the last, providing a comprehensive and self-validating data package.

G A Synthesis & Purification of MOM-Aminopyrazole B HRMS Analysis A->B Confirm Mass & Formula C ¹H NMR & D₂O Exchange B->C Initial Structural Assessment D Is Structure Ambiguous? C->D E 2D NMR (HMBC, HSQC) D->E Yes F Structure Confirmed D->F No E->F Confirm Connectivity G X-ray Crystallography E->G If still ambiguous or for absolute proof H Definitive Structure G->H

Sources

The Strategic Role of 1-(Methoxymethyl)-1H-pyrazol-3-amine in Medicinal Chemistry: Scaffold Functionalization and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the 3-aminopyrazole scaffold is a highly privileged pharmacophore, serving as a fundamental building block for a vast array of 1[1]. It is particularly ubiquitous in the design of ATP-competitive kinase inhibitors. However, the inherent tautomerism and dual nucleophilicity of the pyrazole nitrogens present significant challenges during complex cross-coupling and derivatization sequences.

As a Senior Application Scientist, I frequently advocate for the strategic deployment of 1-(methoxymethyl)-1H-pyrazol-3-amine as a highly controlled, pre-protected building block. By masking the N1 position with a methoxymethyl (MOM) group, chemists can completely suppress tautomerization, direct regioselective functionalization at the C4 or exocyclic N3 positions, and seamlessly reveal the active pharmacophore under mild acidic conditions at the final stage of synthesis.

Mechanistic Rationale for Methoxymethyl (MOM) Protection

Unprotected 3-aminopyrazoles exist in a rapid tautomeric equilibrium between the 1H and 2H forms. When subjected to electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), the unprotected ring nitrogens can poison palladium catalysts or undergo unwanted N-arylation/alkylation.

While several protecting groups exist, the MOM group offers an unparalleled balance of stability and traceless removal. The acetal-like nature of the MOM linkage ensures robust stability against strong bases (e.g., NaH, BuLi) and nucleophiles, which are frequently used in 2[2].

Table 1: Comparative Analysis of N-Protecting Groups for 3-Aminopyrazoles
Protecting GroupReagentStability (Base/Nucleophile)Deprotection ConditionsRationale for/against in Pyrazole Chemistry
Methoxymethyl (MOM) MOM-ClHigh Acidic (HCl, TFA)Optimal. High stability; directs regiochemistry; traceless acidic cleavage.
SEM SEM-ClHighFluoride (TBAF)Good alternative, but TBAF can be harsh and leaves siloxane byproducts.
Boc Boc₂OLow/ModerateAcidic (TFA)Sub-optimal. Prone to thermal migration (N1 to N2) during cross-coupling.
THP DHPModerateAcidicIntroduces a chiral center, severely complicating NMR analysis of intermediates.
Trityl (Trt) Trt-ClHighWeak AcidHighly sterically demanding; can hinder adjacent functionalization at C4/C5.

Experimental Workflows: From Protection to Functionalization

The integration of 1-(methoxymethyl)-1H-pyrazol-3-amine into a discovery pipeline requires a self-validating sequence of protection, functionalization, and deprotection.

Workflow A 3-Aminopyrazole (Tautomeric) B MOM Protection (NaH, MOM-Cl) A->B C 1-(MOM)-1H-pyrazol-3-amine (Regioselective) B->C D N3 Cross-Coupling (Pd-Catalyzed) C->D E Advanced Intermediate D->E F Acidic Deprotection (HCl or TFA) E->F G Kinase Inhibitor (Hinge Binder) F->G

Synthetic workflow utilizing MOM-protection for 3-aminopyrazole derivatization.
Protocol 1: Regioselective Synthesis of 1-(Methoxymethyl)-1H-pyrazol-3-amine

Objective: Mask the N1 position while leaving the exocyclic 3-amino group available.

  • Preparation: Dissolve 3-aminopyrazole (1.0 equiv) in anhydrous DMF under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

    • Causality: NaH irreversibly deprotonates the pyrazole NH, forming a highly nucleophilic pyrazolide anion. The evolution of H₂ gas drives the reaction forward and prevents reversibility.

  • Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.05 equiv) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature.

    • Causality: The N1 position is significantly less sterically hindered by the adjacent exocyclic amino group compared to the N2 position. This steric differential ensures high regioselectivity, yielding the N1-MOM isomer predominantly.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig N3-Arylation

Objective: Couple the exocyclic amine with an aryl halide to build the inhibitor core.

  • Setup: In an oven-dried Schlenk flask, combine 1-(methoxymethyl)-1H-pyrazol-3-amine (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane.

    • Causality: Xantphos is selected as the ligand because its wide bite angle strongly promotes the reductive elimination step in C-N bond formation. Cs₂CO₃ provides the necessary basicity to deprotonate the exocyclic amine without risking premature cleavage of the base-stable MOM group.

  • Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify.

Protocol 3: Global Deprotection (MOM Removal)

Objective: Unmask the pyrazole NH to restore hinge-binding capability.

  • Hydrolysis: Dissolve the advanced intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in dioxane.

    • Causality: The highly acidic environment protonates the methoxy oxygen of the MOM group. This induces the expulsion of methanol and the formation of a transient oxocarbenium ion, which is rapidly hydrolyzed by trace ambient water to release formaldehyde and the free pyrazole NH.

  • Neutralization: Stir for 4 hours, concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract to yield the final active pharmaceutical ingredient (API).

Application in Drug Discovery: Kinase Inhibitor Design

In the realm of oncology and neurodegeneration, pyrazole derivatives are extensively patented and utilized as potent . The deprotected 3-aminopyrazole motif acts as a bidentate hydrogen bond donor/acceptor system. It perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of the kinase active site.

For example, inhibitors targeting 3[3] and Aurora kinases rely heavily on this interaction. By utilizing 1-(methoxymethyl)-1H-pyrazol-3-amine during the synthesis, chemists can elaborate the C4 and N3 positions with massive structural diversity to achieve kinase selectivity, only revealing the critical hinge-binding NH at the very end of the sequence.

Pathway MitoticSignal Mitotic Entry Signal AuroraA Aurora A Kinase MitoticSignal->AuroraA AuroraB Aurora B Kinase MitoticSignal->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Chromosome Chromosome Segregation AuroraB->Chromosome Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->AuroraA Blocks ATP Pocket Inhibitor->AuroraB Blocks ATP Pocket

Inhibition of Aurora kinase pathways by deprotected 3-aminopyrazole derivatives.

Conclusion

The utility of 1-(methoxymethyl)-1H-pyrazol-3-amine extends far beyond a simple starting material; it is a strategic enabler of complex molecular design. By understanding the causality behind its regioselective protection, its robust stability under cross-coupling conditions, and its traceless removal, medicinal chemists can efficiently construct highly functionalized, ATP-competitive inhibitors that drive modern targeted therapies forward.

References

1.[1] Benchchem. "An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate." Available at: 2.[2] PMC. "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles." Available at: 3. Google Patents. "US20040167141A1 - Pyrazole compounds useful as protein kinase inhibitors." Available at: 4.[3] BRENDA Enzyme Database. "Information on EC 2.7.11.26 - tau-protein kinase." Available at:

Sources

Methodological & Application

synthesis procedure for 1-(methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Characterization of 1-(Methoxymethyl)-1H-pyrazol-3-amine

Strategic Overview & Mechanistic Rationale

The synthesis of N1-alkylated 3-aminopyrazoles, such as 1-(methoxymethyl)-1H-pyrazol-3-amine, represents a classic challenge in heterocyclic medicinal chemistry. These motifs are highly valued as bioisosteres and hinge-binding fragments in kinase inhibitor design. However, the direct alkylation of 3-aminopyrazole is notoriously unselective. The competing nucleophilicity of the endocyclic nitrogens and the exocyclic primary amine typically results in intractable mixtures of N1-alkylated, N2-alkylated, and over-alkylated products [1].

To circumvent this barrier, this protocol employs a regioselective, two-step synthetic sequence starting from 3-nitro-1H-pyrazole .

  • Electronic Deactivation & Steric Bias : The strongly electron-withdrawing nitro group at the C3 position deactivates the pyrazole ring, entirely preventing exocyclic over-alkylation. Furthermore, the steric bulk of the nitro group directs the incoming methoxymethyl (MOM) electrophile preferentially toward the less hindered N1 position, favoring the 1,3-isomer over the 1,5-isomer [2].

  • Chemoselective Reduction : Following the separation of the regioisomers, the nitro group must be reduced to the target amine. Because the MOM acetal is highly sensitive to aqueous acids, traditional dissolving metal reductions (e.g., Fe/HCl) risk premature deprotection. Therefore, a chemoselective catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is utilized, which quantitatively reduces the nitro group without cleaving the protecting group [3].

Synthetic Workflow Visualization

SynthesisRoute SM 3-Nitro-1H-pyrazole (Starting Material) Step1 Alkylation MOM-Cl, K2CO3, DMF 0 °C to RT SM->Step1 Mix Mixture of Regioisomers: 1-MOM-3-nitro & 1-MOM-5-nitro Step1->Mix Sep Silica Gel Chromatography Mix->Sep Int13 1-(Methoxymethyl)- 3-nitro-1H-pyrazole (Desired) Sep->Int13 Major Int15 1-(Methoxymethyl)- 5-nitro-1H-pyrazole (Byproduct) Sep->Int15 Minor Step2 Catalytic Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT Int13->Step2 Product 1-(Methoxymethyl)- 1H-pyrazol-3-amine (Final Product) Step2->Product

Figure 1: Two-step synthetic workflow for 1-(methoxymethyl)-1H-pyrazol-3-amine.

Experimental Protocols

Phase 1: Synthesis of 1-(Methoxymethyl)-3-nitro-1H-pyrazole

Objective: Regioselective N-alkylation of the pyrazole core.

Table 1: Reaction Stoichiometry for N-Alkylation

ReagentMW ( g/mol )EquivalentsAmountRole
3-Nitro-1H-pyrazole113.071.01.13 g (10.0 mmol)Starting Material
Chloromethyl methyl ether (MOM-Cl)80.511.20.91 mL (12.0 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.211.52.07 g (15.0 mmol)Base
N,N-Dimethylformamide (DMF)N/AN/A20 mLSolvent

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the pyrazolate anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. CRITICAL SAFETY NOTE: MOM-Cl is a highly volatile, known human carcinogen. Handle exclusively inside a certified fume hood using heavy-duty nitrile gloves. Syringe in MOM-Cl (0.91 mL, 12.0 mmol) dropwise over 5 minutes to control the exothermic alkylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1; UV visualization).

  • Workup: Quench the reaction by carefully adding 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes). The desired 1,3-isomer typically elutes before the more polar 1,5-isomer. Isolate the fractions containing the 1,3-isomer and concentrate to afford 1-(methoxymethyl)-3-nitro-1H-pyrazole as a pale yellow oil (Yield: ~65%).

Phase 2: Synthesis of 1-(Methoxymethyl)-1H-pyrazol-3-amine

Objective: Chemoselective reduction of the nitro group to a primary amine.

Table 2: Reaction Stoichiometry for Nitro Reduction

ReagentMW ( g/mol )EquivalentsAmountRole
1-MOM-3-nitro-1H-pyrazole157.131.00.78 g (5.0 mmol)Intermediate
10% Palladium on Carbon (Pd/C)N/A10 wt%78 mgCatalyst
Hydrogen Gas (H₂)2.02Excess1 Balloon (~1 atm)Reducing Agent
Methanol (MeOH)N/AN/A15 mLSolvent

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(methoxymethyl)-3-nitro-1H-pyrazole (0.78 g, 5.0 mmol) in HPLC-grade Methanol (15 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (78 mg). CRITICAL SAFETY NOTE: Dry Pd/C is pyrophoric. Ensure the flask is purged with argon before and immediately after addition to prevent solvent ignition.

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill it with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction Propagation: Stir the heterogeneous mixture vigorously at room temperature for 3–5 hours. The reaction is complete when TLC (Hexanes/EtOAc 1:1) indicates the total disappearance of the starting material and the appearance of a highly polar, ninhydrin-positive spot.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional Methanol (20 mL). Do not allow the filter cake to dry out completely under vacuum, as spent Pd/C can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(methoxymethyl)-1H-pyrazol-3-amine as a viscous, off-white to pale amber oil (Yield: ~95%). The product is generally >95% pure by NMR and can be used directly in subsequent coupling reactions.

Analytical Characterization Data

Validation of the final product is critical to ensure that the MOM group remained intact during reduction and that the correct regioisomer was carried forward.

Table 3: Expected Analytical Data for 1-(Methoxymethyl)-1H-pyrazol-3-amine

Analytical MethodExpected Signals / Observations
TLC (Hexanes/EtOAc 1:1) R_f ≈ 0.30 (UV active, stains dark purple with Ninhydrin)
¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J = 2.2 Hz, 1H, Pyrazole-H5), 5.65 (d, J = 2.2 Hz, 1H, Pyrazole-H4), 5.20 (s, 2H, -O-CH₂-N-), 3.60 (br s, 2H, -NH₂), 3.30 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃) δ 154.2 (C3), 131.5 (C5), 96.8 (C4), 80.1 (-O-CH₂-N-), 56.4 (-OCH₃).
ESI-MS (m/z) [M+H]⁺ calculated for C₅H₁₀N₃O: 128.08; Found: 128.1

References

  • Fanourakis, A., Ali, Y., Chen, L., et al. "Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation." Nature 641, 646-652 (2025). Available at:[Link]

  • Liu, Y., et al. "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry, ACS Publications (2014). Available at:[Link]

  • Li, L., Zhang, X., Li, X., et al. "Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water." Letters in Organic Chemistry, 22(5), 379-386 (2025). Available at:[Link]

Application Notes & Protocols: The Acylation of 1-(methoxymethyl)-1H-pyrazol-3-amine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of N-acyl-3-aminopyrazoles is a cornerstone reaction in medicinal chemistry, providing access to a vast chemical space of biologically relevant scaffolds. This guide offers a detailed exploration of the reaction between 1-(methoxymethyl)-1H-pyrazol-3-amine and various acid chlorides. We delve into the mechanistic underpinnings of this transformation, provide robust, step-by-step protocols, and discuss critical process considerations to ensure high-yield, successful syntheses. The strategic use of the methoxymethyl (MOM) group as a stable, yet readily cleavable, protecting group for the pyrazole N-H is a key focus, enhancing the synthetic utility of this building block.

Scientific Foundation and Mechanistic Overview

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The exocyclic amino group (-NH₂) at the C3 position of the pyrazole is the active nucleophile. Its reactivity is modulated by the electronic properties of the pyrazole ring itself.

The Mechanism Unpacked:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 3-amino group attacks the electrophilic carbonyl carbon of the acid chloride. This is the rate-determining step.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, high-energy tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen a positive charge.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, re-forming the carbon-oxygen double bond. This concerted step expels the chloride ion (Cl⁻), a very effective leaving group.

  • Proton Transfer: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), deprotonates the nitrogen atom. This neutralizes the product and scavenges the hydrochloric acid (HCl) generated in the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1]

The Role of the Methoxymethyl (MOM) Protecting Group:

The MOM group (-CH₂OCH₃) is strategically employed to protect the N1 nitrogen of the pyrazole ring.[2][3] This serves two primary purposes:

  • Preventing Side Reactions: It prevents the acylation from occurring at the ring nitrogen, ensuring regioselectivity for the exocyclic amine.

  • Improving Solubility: The MOM group often enhances the solubility of the pyrazole starting material and intermediates in common organic solvents.

The MOM group is notably stable under the basic or neutral conditions of the acylation reaction but can be readily removed under acidic conditions if the N-H pyrazole is the final target.[2][4]

Experimental Protocols and Workflow

General Protocol for the Synthesis of N-(1-(methoxymethyl)-1H-pyrazol-3-yl)amides

This protocol provides a reliable and scalable method for the acylation reaction.

Materials & Reagents:

  • 1-(methoxymethyl)-1H-pyrazol-3-amine

  • Substituted or unsubstituted acid chloride (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA, 1.5 - 2.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Logical Workflow Diagram

Sources

Application Note: Buchwald-Hartwig Coupling of 1-(methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for research scientists and process chemists focusing on the high-efficiency C-N cross-coupling of 1-(methoxymethyl)-1H-pyrazol-3-amine .

Part 1: Strategic Analysis & Substrate Logic

The Substrate: Why 1-MOM-pyrazol-3-amine?

The pyrazole ring is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Janus kinase, B-Raf inhibitors). However, 3-aminopyrazoles present distinct synthetic challenges compared to their 4-amino counterparts or simple anilines:

  • Reduced Nucleophilicity: The amine at the 3-position is electronically conjugated to the pyrazole

    
    -system, rendering it less nucleophilic than alkyl amines.
    
  • Catalyst Poisoning: The endocyclic nitrogen (N2) is a competent ligand for Palladium. Without protection at N1, the substrate can bridge metal centers or form stable, non-productive complexes.

  • Regiocontrol: The Methoxymethyl (MOM) group at N1 serves a dual purpose:

    • Steric Shielding: It discourages coordination of the adjacent N2 to the metal center.

    • Solubility: It significantly enhances solubility in non-polar solvents (Toluene, Dioxane) compared to the free NH-pyrazole.

    • Orthogonality: Unlike Boc (acid labile) or Acetyl (nucleophile labile), MOM is stable to the strong bases (NaOtBu) required for Buchwald couplings but easily removed later with mild acid.

Catalyst System Selection

For primary heteroaromatic amines, the choice of ligand is binary: BrettPhos or tBuBrettPhos .

  • BrettPhos: The gold standard for primary amines. Its large steric bulk promotes the reductive elimination of the electron-deficient pyrazole amine.

  • Xantphos: A bidentate alternative.[1] Useful if the monodentate systems fail, but generally requires higher temperatures.

  • Base: NaOtBu is the standard. However, if the coupling partner (Aryl Halide) contains base-sensitive groups (esters, nitriles), Cs₂CO₃ is the required substitute.

Part 2: Experimental Protocols

General Procedure A: Standard Screening (BrettPhos System)

Recommended for initial hit-finding with Aryl Bromides/Chlorides.

Reagents:

  • Amine: 1-(methoxymethyl)-1H-pyrazol-3-amine (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)[2]

  • Catalyst: Pd₂(dba)₃ (1-2 mol% Pd) or [Pd(allyl)Cl]₂

  • Ligand: BrettPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: t-Amyl Alcohol (preferred) or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Halide (if solid, 1.0 mmol), 1-(methoxymethyl)-1H-pyrazol-3-amine (1.2 mmol, 153 mg), NaOtBu (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and BrettPhos (0.02 mmol, 10.7 mg).

    • Note: If using a liquid Aryl Halide, add it after the solvent.

  • Inertion: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Solvation: Add anhydrous t-Amyl Alcohol (4 mL, 0.25 M concentration) via syringe.

  • Reaction: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800+ rpm) for 2-16 hours.

    • Monitoring: Monitor by LCMS. The MOM group is stable, but check for dehalogenation of the starting material.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black.

    • Concentrate the filtrate.[1]

    • Crucial: Do NOT use acidic washes (e.g., 1M HCl) during extraction, as this may prematurely cleave the MOM group. Use sat. NaHCO₃ or Brine only.

General Procedure B: Sensitive Substrates (Cs₂CO₃ System)

Use when the electrophile contains esters, nitro groups, or nitriles.

Modifications:

  • Base: Replace NaOtBu with Cs₂CO₃ (2.0 equiv, finely ground, dried).

  • Solvent: Switch to 1,4-Dioxane (higher boiling point allowed).

  • Temperature: Increase to 100-110 °C .

  • Time: Reaction times will be longer (12-24 h) due to the lower solubility/basicity of Cesium Carbonate.

Part 3: Data & Optimization Guide

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to tBuBrettPhos (G3 Precatalyst); Increase temp to 110°C.
Protodehalogenation

-Hydride Elimination
Ensure solvent is anhydrous; Switch solvent to Toluene; Use RuPhos .
MOM Cleavage Trace Acid / Lewis AcidEnsure all glassware is base-washed; Avoid halogenated solvents if possible.
Bis-arylation Excess Amine ReactivityUnlikely with pyrazoles, but if observed, increase Amine:Halide ratio to 1.5:1.
MOM Deprotection (Post-Coupling)

To reveal the free NH-pyrazole after coupling:

  • Dissolve the coupled product in MeOH or DCM .

  • Add 4M HCl in Dioxane (5-10 equiv) or TFA (20% v/v).

  • Stir at RT for 1-4 hours.

  • Neutralize with sat. NaHCO₃ (carefully) and extract.

Part 4: Mechanism & Workflow Visualization

Catalytic Cycle: The MOM Advantage

The diagram below illustrates how the MOM group prevents the formation of the non-productive "off-cycle" resting state, a common failure mode for aminopyrazoles.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Binding Amine Coordination (R-NH2 Binding) OxAdd->Binding + 1-MOM-pyrazol-3-amine Deprot Deprotonation (Base: NaOtBu) Binding->Deprot Normal Path Poison Catalyst Poisoning (N2 Binding) Binding->Poison Without MOM (N2 binds Pd) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HX RedElim->Pd0 + Product MOM_Block MOM Steric Block MOM_Block->Poison Prevents

Caption: Catalytic cycle highlighting the protective role of the MOM group in preventing N2-palladium coordination (Poisoning).

Optimization Workflow

OptimizationFlow Start Start: 1-MOM-pyrazol-3-amine Screen1 Screen A: BrettPhos / NaOtBu / t-AmylOH Start->Screen1 Check1 Conversion > 50%? Screen1->Check1 Success Scale Up (1.0g -> 100g) Check1->Success Yes Fail1 Screen B: Xantphos / Cs2CO3 / Dioxane Check1->Fail1 No Fail1->Success Optimize Temp

Caption: Decision tree for optimizing reaction conditions based on initial screening results.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Fors, B. P., et al. (2008).[4] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions." Journal of the American Chemical Society. [Link]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (MOM Stability Data). [Link]

  • Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters. [Link]

Sources

Application Note: Strategic Protocols for the Reductive Amination of 1-(Methoxymethyl)pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth guide to the reductive amination of 1-(methoxymethyl)pyrazol-3-amine, a versatile building block in contemporary medicinal chemistry. Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of complex amines from simple carbonyl and amine precursors.[1] We will explore the underlying mechanism, compare critical reagent choices, and present detailed, field-proven protocols tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causal factors that govern reaction outcomes, ensuring both high efficiency and reproducibility.

Introduction: The Strategic Value of Pyrazole Amines

The pyrazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to engage in diverse biological interactions.[2][3] Consequently, methods for the functionalization of pyrazole intermediates, such as 1-(methoxymethyl)pyrazol-3-amine, are of paramount importance. The primary amine at the C3 position serves as a critical synthetic handle for introducing molecular complexity. Reductive amination, or reductive alkylation, offers a direct and controlled pathway to forge new carbon-nitrogen bonds, converting this primary amine into more elaborate secondary or tertiary amines.[4][5] This transformation is fundamental for library synthesis and lead optimization campaigns in drug development.

The 1-(methoxymethyl) or "MOM" group is a common N-protecting group for the pyrazole ring, valued for its stability under a range of reaction conditions and its susceptibility to cleavage under specific acidic protocols, which will not be covered here. This guide focuses exclusively on the N-alkylation of the exocyclic amine.

The Reaction Mechanism: A Two-Step Cascade

Reductive amination is a sequential, one-pot reaction that proceeds through two distinct mechanistic steps: the formation of an imine (or its protonated form, the iminium ion), followed by its immediate reduction.[5][6][7]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to yield an imine. This dehydration step is the rate-limiting step and is often catalyzed by a weak acid.[8] A slightly acidic medium (typically pH 4-6) is optimal, as it is sufficient to protonate the carbonyl oxygen, enhancing its electrophilicity, without fully protonating the amine, which would render it non-nucleophilic.[9]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, yielding the final amine product. The choice of reducing agent is critical; it must be potent enough to reduce the C=N bond but mild enough to avoid significant reduction of the starting carbonyl compound.[10]

Reductive_Amination_Mechanism reactants Amine (R'-NH₂) + Aldehyde (R-CHO) hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack protonation Protonation & Dehydration (-H₂O) hemiaminal->protonation iminium Iminium Ion [R-CH=N⁺H-R'] protonation->iminium reduction Hydride Reduction (e.g., from NaBH(OAc)₃) iminium->reduction product Secondary Amine Product (R-CH₂-NH-R') reduction->product

Caption: The general mechanism of reductive amination.

Comparative Analysis of Reducing Agents

The success of a reductive amination protocol hinges on the selection of an appropriate reducing agent. While numerous options exist, three borohydride reagents are most commonly employed in modern organic synthesis. Their characteristics are summarized below.

FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Selectivity Excellent: Reduces imines/iminiums much faster than aldehydes/ketones.[10][11]Very Good: Selective for iminium ions at pH 6-8.[6][10]Poor: Readily reduces aldehydes and ketones.[12]
Procedure Type One-Pot (Direct): All reagents can be mixed at the start.One-Pot (Direct): All reagents can be mixed at the start.Two-Step (Indirect): Imine must be pre-formed before adding NaBH₄.[12][13]
Typical Solvents Aprotic: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[12][13][14]Protic: Methanol (MeOH), Ethanol (EtOH).[12]Protic: Methanol (MeOH), Ethanol (EtOH).[12]
Advantages High yields, mild conditions, broad functional group tolerance, non-toxic byproducts.[14][15]Effective and well-established.Inexpensive, readily available.
Disadvantages Higher cost, moisture-sensitive.Highly Toxic: Can release HCN gas upon acidification.[11] Requires careful handling and quenching.Lack of selectivity requires a two-step process.

For the reductive amination of 1-(methoxymethyl)pyrazol-3-amine, Sodium Triacetoxyborohydride (STAB) is the highly recommended reagent due to its superior selectivity, safety profile, and operational simplicity.[13][14]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the reaction of 1-(methoxymethyl)pyrazol-3-amine with a generic aldehyde (e.g., isobutyraldehyde).

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Experimental_Workflow setup 1. Reagent Setup (Amine, Aldehyde, Solvent) reaction 2. Reaction (Add Reducing Agent, Stir) setup->reaction workup 3. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 4. Purification (Chromatography) workup->purify product 5. Final Product (Characterize) purify->product

Caption: A generalized workflow for synthesis and purification.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This one-pot, direct method is efficient and offers high yields with minimal side-product formation.[13][14]

  • Reagents & Equipment:

    • 1-(methoxymethyl)pyrazol-3-amine (1.0 eq)

    • Aldehyde (e.g., Isobutyraldehyde, 1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Round-bottom flask with magnetic stir bar

    • Nitrogen or Argon atmosphere setup

    • Standard workup and purification equipment

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 1-(methoxymethyl)pyrazol-3-amine (1.0 eq).

    • Dissolve the amine in anhydrous DCE or DCM (approx. 0.1 M concentration).

    • Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.

    • Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

    • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Protocol 2: Classic Method Using Sodium Cyanoborohydride (NaBH₃CN)

WARNING: This reagent is toxic. The workup must be performed carefully in a fume hood to avoid exposure to hydrogen cyanide gas.

  • Reagents & Equipment:

    • 1-(methoxymethyl)pyrazol-3-amine (1.0 eq)

    • Aldehyde (e.g., Isobutyraldehyde, 1.1 eq)

    • Sodium Cyanoborohydride (1.2 eq)

    • Methanol (MeOH)

    • Acetic Acid (AcOH)

    • As listed in Protocol 1

  • Procedure:

    • To a round-bottom flask, add 1-(methoxymethyl)pyrazol-3-amine (1.0 eq) and dissolve it in methanol (approx. 0.1 M).

    • Add the aldehyde (1.1 eq).

    • Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

    • Add sodium cyanoborohydride (1.2 eq) in a single portion.

    • Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-24 hours).

    • Workup: Carefully adjust the pH to >8 with a saturated NaHCO₃ solution.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify via flash column chromatography as described in Protocol 1.

Protocol 3: Stepwise Method Using Sodium Borohydride (NaBH₄)

This indirect method is useful when the carbonyl is particularly sensitive to reduction or when STAB is unavailable.[14]

  • Reagents & Equipment:

    • All reagents from Protocol 2, replacing NaBH₃CN with Sodium Borohydride (NaBH₄) (1.5 eq).

    • 3Å Molecular Sieves (optional, but recommended).

  • Procedure:

    • Imine Formation: To a round-bottom flask, add 1-(methoxymethyl)pyrazol-3-amine (1.0 eq), the aldehyde (1.1 eq), and methanol. Add activated 3Å molecular sieves to drive the dehydration.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation. Monitor the disappearance of the carbonyl starting material by TLC.

    • Reduction: Cool the flask to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions. Control the addition to manage gas evolution.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until completion (typically 1-3 hours).

    • Workup: Quench the reaction by the slow addition of water at 0 °C.

    • Follow steps 7-11 from Protocol 2 for workup and purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Sterically hindered substrates.1. Add 1-2 equivalents of acetic acid to catalyze imine formation (especially with STAB).[16] 2. Use fresh, anhydrous reducing agent and solvent. 3. Increase reaction temperature or time; consider using a more reactive Lewis acid co-catalyst like Ti(OiPr)₄.[6]
Alcohol Byproduct Formation The reducing agent is reducing the starting aldehyde/ketone.1. This is common with NaBH₄ if added before imine formation is complete. Ensure the first step runs to completion. 2. Switch to the more selective STAB reagent (Protocol 1).
Di-alkylation of Amine The secondary amine product is reacting with a second molecule of the aldehyde.1. Use a slight excess (1.1-1.2 eq) of the pyrazole amine relative to the aldehyde. 2. Add the aldehyde slowly to the mixture of amine and reducing agent to keep its concentration low.
Difficult Purification Product and starting amine have similar polarity.1. Utilize an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). The basic amine products will move to the aqueous layer.[17] 2. Basify the aqueous layer (e.g., with 1M NaOH) and re-extract the pure product into an organic solvent.

Conclusion

The reductive amination of 1-(methoxymethyl)pyrazol-3-amine is a highly reliable and versatile transformation for accessing a wide array of N-substituted pyrazole derivatives. While several protocols can achieve this transformation, the use of sodium triacetoxyborohydride (STAB) in an aprotic solvent represents the current state-of-the-art, offering an optimal balance of reactivity, selectivity, and safety. By understanding the reaction mechanism and the nuances of reagent selection, researchers can confidently and efficiently synthesize target molecules for applications in drug discovery and beyond.

References

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. [Link]

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds. [Link]

  • Reductive amination with zinc powder in aqueous media. PMC. [Link]

  • Method for purifying pyrazoles.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]

  • Boron reagents for reductive amination. ResearchGate. [Link]

  • Process for the preparation of pyrazole and its derivatives.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties. Autech Industry Co., Limited. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • 1-(methoxymethyl)-1h-pyrazol-3-amine. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

Sources

Application Notes and Protocols: Synthesis of Potent Kinase Inhibitors from 1-(Methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[3][4][5] This application note provides a detailed guide for the synthesis of a novel series of potent kinase inhibitors, leveraging the versatile starting material, 1-(methoxymethyl)-1H-pyrazol-3-amine.

The methoxymethyl (MOM) protecting group on the pyrazole nitrogen offers a strategic advantage, allowing for selective functionalization at other positions of the pyrazole ring before its facile removal under acidic conditions.[6][7] This approach enables the construction of a diverse library of kinase inhibitors for structure-activity relationship (SAR) studies and the identification of lead compounds with high potency and selectivity. This guide will detail a representative synthetic route, characterization methods, and biological evaluation protocols for these novel pyrazole-based kinase inhibitors.

Logical Workflow: From Starting Material to Biological Evaluation

The overall workflow for the synthesis and evaluation of kinase inhibitors from 1-(methoxymethyl)-1H-pyrazol-3-amine is a logical progression from chemical synthesis to biological characterization. This process begins with the strategic coupling of various functionalities to the pyrazole core, followed by purification, characterization, and finally, assessment of their biological activity through in vitro kinase inhibition assays.

Workflow Start 1-(Methoxymethyl)-1H-pyrazol-3-amine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Step 1 Amide Amide Bond Formation Suzuki->Amide Step 2 Deprotection MOM Group Deprotection Amide->Deprotection Step 3 Purification Purification & Characterization Deprotection->Purification Assay Kinase Inhibition Assay Purification->Assay SAR SAR Analysis Assay->SAR

Caption: Overall workflow from starting material to SAR analysis.

Experimental Protocols

PART 1: Synthesis of Kinase Inhibitors

This section details a representative multi-step synthesis to generate a library of kinase inhibitors.

Materials and Reagents:

  • 1-(Methoxymethyl)-1H-pyrazol-3-amine

  • 4-Bromobenzoyl chloride

  • Various aryl and heteroaryl boronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Acylation of 1-(Methoxymethyl)-1H-pyrazol-3-amine

This initial step introduces a key pharmacophoric element and a handle for further diversification via Suzuki-Miyaura coupling.

  • Procedure:

    • To a solution of 1-(methoxymethyl)-1H-pyrazol-3-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-bromobenzoyl chloride (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford N-(1-(methoxymethyl)-1H-pyrazol-3-yl)-4-bromobenzamide.

Step 2: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction allows for the introduction of diverse aryl and heteroaryl moieties, which is crucial for exploring the chemical space and optimizing kinase inhibitory activity.[8][9]

  • Procedure:

    • To a microwave vial, add N-(1-(methoxymethyl)-1H-pyrazol-3-yl)-4-bromobenzamide (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq).

    • Evacuate and backfill the vial with argon.

    • Add a degassed mixture of dioxane and water (4:1).

    • Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to yield the desired coupled product.

Step 3: MOM Group Deprotection

The final synthetic step involves the removal of the methoxymethyl protecting group to reveal the free N-H on the pyrazole ring, which is often a key hydrogen bond donor for kinase binding.[6][7]

  • Procedure:

    • Dissolve the product from Step 2 in a mixture of methanol and 4M HCl in dioxane (1:1).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the final compound by preparative HPLC or recrystallization to obtain the desired kinase inhibitor.

PART 2: Characterization of Synthesized Compounds

The identity and purity of the synthesized kinase inhibitors should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final compounds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Table 1: Representative Characterization Data for a Synthesized Kinase Inhibitor

Compound IDMolecular FormulaCalculated Mass (M+H)⁺Observed Mass (M+H)⁺Purity (HPLC)
PKI-Pyr-01 C₁₇H₁₄N₄O291.1240291.1245>98%
PART 3: In Vitro Kinase Inhibition Assay

The biological activity of the synthesized compounds is evaluated by determining their in vitro kinase inhibitory activity. The ADP-Glo™ Kinase Assay is a common method for this purpose, measuring the amount of ADP produced during the kinase reaction.[1]

Materials:

  • Synthesized pyrazole-based inhibitors

  • Kinase of interest (e.g., EGFR, VEGFR2, CDK2)

  • Substrate peptide

  • Kinase buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

Protocol:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and buffer.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Representative Biological Data

The following table summarizes representative IC₅₀ values for pyrazole-based kinase inhibitors against various cancer-relevant kinases, demonstrating the potential of this scaffold.

Table 2: Representative IC₅₀ Values of Pyrazole-Based Kinase Inhibitors

Kinase TargetRepresentative CompoundIC₅₀ (nM)Reference
EGFR Pyrazole-Thiadiazole Hybrid24[1]
VEGFR-2 Pyrazolone Derivative8.93[10]
CDK2 Diphenyl-1H-pyrazole29.31[11]
Akt1 Rigid Afuresertib Analogue1.3[12]

Signaling Pathway Context

Many of the targeted kinases are key components of critical cell signaling pathways that are often dysregulated in cancer. For instance, the EGFR and VEGFR signaling pathways are crucial for tumor growth and angiogenesis.

Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Key signaling pathways targeted by kinase inhibitors.

Conclusion and Future Directions

The synthetic route and protocols detailed in this application note provide a robust framework for the preparation and evaluation of novel kinase inhibitors derived from 1-(methoxymethyl)-1H-pyrazol-3-amine. The versatility of the Suzuki-Miyaura coupling allows for the generation of a diverse chemical library, which, when combined with high-throughput kinase screening, can lead to the identification of potent and selective kinase inhibitors. Further optimization of these lead compounds, guided by SAR studies and structural biology, holds significant promise for the development of next-generation targeted cancer therapeutics.

References

  • Karaman, M., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Fancelli, D., et al. (2006). 1,5-Diaryl- and 1,3,5-triaryl-1H-pyrazole-4-carboxamides: a novel class of potent and selective inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 49(24), 7057-7068. [Link]

  • Bollu, V. R., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1545-1559. [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). Bioorganic Chemistry, 116, 105347. [Link]

  • Wube, A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Keri, R. S., et al. (2021). A comprehensive review on the medicinal chemistry of pyrazole derivatives and their pharmacological significance. European Journal of Medicinal Chemistry, 209, 112927. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wipf, P., & Ribe, S. (1998). A simple and efficient method for the deprotection of MOM ethers. The Journal of Organic Chemistry, 63(19), 6454-6455. [Link]

  • Çevik, U. A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(30), 27365-27381. [Link]

  • Fathy, N. M., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209707. [Link]

  • Martins, F., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5095. [Link]

Sources

Amide Coupling Protocols for 1-(Methoxymethyl)-1H-pyrazol-3-amine: Overcoming Nucleophilic Deficiency in Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-(Methoxymethyl)-1H-pyrazol-3-amine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics [1]. However, forming amide bonds with this specific heterocyclic scaffold presents two distinct chemical challenges that dictate the experimental design:

  • Inherent Low Nucleophilicity: The lone pair of electrons on the exocyclic C3-amine is heavily delocalized into the electron-deficient pyrazole ring. This conjugation renders the amine significantly less nucleophilic than standard aliphatic amines or typical anilines.

  • Protecting Group Sensitivity: The methoxymethyl (MOM) group at the N1 position serves a critical regiochemical purpose—it prevents competitive acylation at the pyrazole ring nitrogen, ensuring the reaction occurs exclusively at the exocyclic amine. However, the MOM acetal is highly acid-labile. Consequently, coupling conditions and subsequent workups must strictly avoid strong aqueous or Lewis acids to prevent premature deprotection [2].

Strategic Selection of Coupling Conditions

Because of the poor nucleophilicity of the 3-aminopyrazole, standard mild coupling agents (e.g., EDC/HOBt at room temperature) typically result in sluggish kinetics, incomplete conversion, and poor yields. To overcome this thermodynamic barrier, highly reactive electrophilic species must be generated [3].

  • HATU / DIPEA (The Uronium Approach): HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. When combined with a strong, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and elevated temperatures (50–80 °C), this method provides excellent yields for most carboxylic acids.

  • Acid Chloride Method (The Electrophilic Approach): For sterically hindered carboxylic acids where HATU fails, in situ generation of an acid chloride using oxalyl chloride and catalytic DMF is the most robust alternative. Crucially, a large excess of base (e.g., pyridine or DIPEA) must be present before adding the aminopyrazole to immediately neutralize the generated HCl, thereby protecting the acid-sensitive MOM group.

MechanisticLogic A 1-(methoxymethyl)-1H-pyrazol-3-amine B Low Nucleophilicity (Lone pair delocalization) A->B Electronic Property C N1-MOM Protection (Prevents ring acylation) A->C Structural Feature D Acid Chloride Method (Highest Reactivity) B->D Requires strong electrophile E HATU / DIPEA (Uronium Activation) B->E Requires highly active ester C->D Base required to neutralize HCl C->E Base compatible with MOM

Fig 1: Reagent selection logic based on the electronic and structural properties of the amine.

Quantitative Data & Reagent Selection

Coupling MethodReagentsBaseSolventTemp (°C)Time (h)Expected YieldNotes
Uronium Activation HATU (1.2 eq)DIPEA (3.0 eq)DMF or DMAc50 – 8012 – 2465 – 85%Gold standard for general acids. Heating is usually mandatory.
Acid Chloride (COCl)₂ (1.5 eq), DMF (cat.)Pyridine (5.0 eq)DCM or THF0 to RT2 – 670 – 90%Best for sterically hindered acids. Strict anhydrous conditions.
Phosphonic Anhydride T3P (50% in EtOAc, 1.5 eq)DIPEA (3.0 eq)EtOAc or DMF80 (Reflux)2440 – 60%Useful if epimerization of the acid stereocenter is a primary concern.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Standard Method)

This protocol is the recommended starting point for most standard aliphatic and aromatic carboxylic acids [1].

  • Pre-activation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add 1-(methoxymethyl)-1H-pyrazol-3-amine (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Heating: Seal the vial and heat the reaction block to 60 °C. Stir for 16 hours.

    • Expert Insight: Heating is mandatory; room temperature reactions often stall at <30% conversion due to the amine's low nucleophilicity.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (25 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL).

    • Crucial: Do not wash with 1M HCl or citric acid to remove unreacted amine, as this will cleave the MOM group.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Acid Chloride Method (For Hindered Acids)

Utilize this protocol when dealing with highly sterically hindered substrates (e.g., α,α-disubstituted amino acids or ortho-substituted benzoic acids).

  • Acid Chloride Generation: Dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere. Add a catalytic amount of DMF (1 drop). Cool to 0 °C.

  • Oxalyl Chloride Addition: Add oxalyl chloride (1.5 mmol, 1.5 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir until gas evolution ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM (3.0 mL).

  • Coupling: In a separate flask, dissolve 1-(methoxymethyl)-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq) and Pyridine (5.0 mmol, 5.0 eq) in anhydrous DCM (3.0 mL). Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the amine solution. Warm to room temperature and stir for 4 hours.

  • Workup: Dilute with DCM, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol C: Post-Coupling MOM Deprotection (Optional)

If the free 1H-pyrazole is required for the final target compound, the MOM group can be cleanly removed [2].

  • Dissolve the MOM-protected amide (1.0 mmol) in Methanol (5.0 mL).

  • Add a solution of 4M HCl in Dioxane (5.0 mL).

  • Stir at room temperature for 4–8 hours. Monitor by LC-MS.

  • Concentrate in vacuo. Triturate the resulting solid with diethyl ether to afford the deprotected product as an HCl salt.

Workflow Step1 1. Activation Acid + HATU/DIPEA Step2 2. Coupling Add Amine (50-80°C) Step1->Step2 Step3 3. Workup Aq. NaHCO3 Wash Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Deprotection HCl/MeOH (Optional) Step4->Step5 If N-H required

Fig 2: Standard experimental workflow for coupling and subsequent MOM deprotection.

Analytical Validation & Troubleshooting

  • LC-MS Monitoring (Self-Validation): When monitoring the reaction via LC-MS (ESI+), be acutely aware that the MOM group is highly susceptible to in-source fragmentation. You will frequently observe a major mass peak corresponding to [M+H - 44]⁺ (loss of the CH₂OCH₃ radical/cation equivalent). Do not mistake this ionization artifact for in-flask deprotection. Always correlate the mass with the UV trace retention time to confirm product integrity.

  • Handling Unreacted Amine: Because acidic washes (which usually sequester basic amines into the aqueous layer) cannot be used during workup due to the MOM group, any unreacted 1-(methoxymethyl)-1H-pyrazol-3-amine must be removed chromatographically. Fortunately, the starting aminopyrazole typically elutes much more polar than the coupled amide product, allowing for clean separation on normal-phase silica.

References

  • Amrhein J.A., Berger L.M., Tjaden A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022; 23(23):14834. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition, 2014. URL:[Link]

  • Valeur, E., Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]

Application Note: Regioselective Synthesis & Functionalization of 1-(Methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the regioselective synthesis and functionalization of 1-(methoxymethyl)-1H-pyrazol-3-amine , a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors (e.g., JAK, B-Raf) where the pyrazole serves as a hinge-binding mimic.

Executive Summary & Strategic Value

The 1-(methoxymethyl)-1H-pyrazol-3-amine scaffold represents a "privileged structure" in medicinal chemistry. The Methoxymethyl (MOM) group serves a dual purpose:

  • Protecting Group: It masks the acidic N1-proton, preventing catalyst poisoning during cross-coupling reactions.

  • Directing Group: The ether oxygen coordinates lithiated species, enabling precise C5-functionalization via Directed ortho-Metalation (DoM), a reaction impossible with simple alkyl groups.[1][2]

This guide addresses the primary challenge: Regioselectivity . Synthesizing the 1,3-isomer (1-MOM-3-amine) over the thermodynamically competitive 1,5-isomer (1-MOM-5-amine) requires strict kinetic control and rigorous purification protocols.

Structural Logic & Regioselectivity Map

The following diagram illustrates the divergent reactivity pathways available to this scaffold.

G Start 3-Aminopyrazole MOM_Rxn MOM-Cl / NaH (Alkylation) Start->MOM_Rxn Isomer_Mix Regioisomeric Mixture MOM_Rxn->Isomer_Mix Target 1-MOM-1H-pyrazol-3-amine (Target Scaffold) Isomer_Mix->Target Chromatography (Major Product) SideProd 1-MOM-1H-pyrazol-5-amine (Undesired) Isomer_Mix->SideProd (Minor Product) C4_Path C4-Electrophilic Subst. (Halogenation/Suzuki) Target->C4_Path NIS/NBS (Electronic Control) C5_Path C5-Directed Lithiation (DoM) Target->C5_Path n-BuLi (Chelation Control)

Figure 1: Regioselectivity map showing the separation of isomers and subsequent divergent functionalization pathways.

Module 1: Synthesis of the Core Scaffold

Challenge: N1 vs. N2 Alkylation

Direct alkylation of 3-aminopyrazole with MOM-Cl yields a mixture of 1-MOM-3-amine (N1-alkylation) and 1-MOM-5-amine (N2-alkylation).

  • Mechanism: The N1 nitrogen (distal to the amino group) is less sterically hindered but electronically similar to N2.[1][2] Under basic conditions, the pyrazolide anion forms.

  • Selectivity: The 1,3-isomer is generally favored (approx. 3:1 to 4:1 ratio) due to the "adjacent lone pair effect" repulsion in the 1,5-isomer and steric clash between the MOM group and the exocyclic amine.[1]

Protocol 1: Preparation & Purification

Reagents: 3-Aminopyrazole (1.0 eq), Sodium Hydride (60% disp, 1.2 eq), MOM-Cl (1.1 eq), THF (Anhydrous).[1][2]

  • Anion Formation: To a flame-dried flask under

    
    , add NaH (1.2 eq) washed with hexanes. Suspend in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Addition: Add 3-aminopyrazole (1.0 eq) portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure complete deprotonation.
    
  • Alkylation: Cool back to -78°C (Critical for maximizing regioselectivity). Add MOM-Cl (1.1 eq) dropwise. Stir at -78°C for 1 h, then allow to warm slowly to RT overnight.

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification (The Critical Step):

    • Column: Silica Gel.[4][5]

    • Eluent: 0-5% MeOH in DCM (or 20-50% EtOAc/Hexanes).

    • Order of Elution: The 1-MOM-3-amine (Target) is typically less polar (higher

      
      ) than the 1,5-isomer due to internal H-bonding capabilities of the 5-amino isomer or dipole moment differences.
      
    • Validation:

      • 1H NMR (Target, 1,3-isomer): NOESY correlation between MOM-

        
         and C5-H. No correlation to 
        
        
        
        .
      • 1H NMR (Undesired, 1,5-isomer): NOESY correlation between MOM-

        
         and 
        
        
        
        (or C4-H).

Module 2: C4-Functionalization (Electrophilic Gate)

The C4 position is the most electron-rich carbon, susceptible to Electrophilic Aromatic Substitution (EAS).[1] This is the entry point for cross-coupling.

Protocol 2: C4-Iodination

Reagents: 1-MOM-pyrazol-3-amine (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), Acetonitrile (ACN).[1][2]

  • Dissolve 1-MOM-pyrazol-3-amine in ACN (0.2 M).

  • Cool to 0°C. Add NIS portion-wise. Protect from light.

  • Stir at RT for 2-4 hours. Monitor by LCMS (Appearance of M+126 peak).

  • Workup: Quench with 10%

    
     (removes iodine color). Extract with EtOAc.[3]
    
  • Product: 4-iodo-1-(methoxymethyl)-1H-pyrazol-3-amine. (Solid, generally stable).[1]

Application: Suzuki-Miyaura Coupling[5][6][7]
  • Catalyst:

    
     or 
    
    
    
    .[1][2]
  • Base:

    
     (2M aq).[1][2]
    
  • Solvent: Dioxane/Water (4:1).

  • Note: The free amine at C3 is compatible with standard Suzuki conditions, but if using Buchwald-Hartwig conditions later, protect it as a Boc-carbamate first.[1]

Module 3: C5-Functionalization (Directed Lithiation)[2]

This is the advanced application where the MOM group is superior to simple alkyls. The MOM oxygen coordinates Lithium, directing deprotonation to C5 (Ortho-Lithiation).[1]

Critical Safety/Yield Note: The exocyclic amine (


) has acidic protons (

).[1] You must either:
  • Use 2.2 equivalents of n-BuLi (First eq deprotonates NH, second lithiates C5).

  • Protect the amine (e.g., N-Boc) prior to lithiation (Recommended for cleaner profiles).[2]

Protocol 3: C5-Lithiation (Double Deprotonation Strategy)

Reagents: 1-MOM-pyrazol-3-amine (1.0 eq), n-BuLi (2.5 M in hexanes, 2.2 eq), Electrophile (e.g., DMF,


, Aldehydes), THF (Anhydrous).[1][2]
  • Setup: Flame-dried flask, Argon atmosphere. Dissolve substrate in THF (0.3 M). Cool to -78°C .[6]

  • Lithiation: Add n-BuLi (2.2 eq) dropwise over 20 min.

    • Observation: The solution often turns yellow/orange.

    • Mechanism:[1][7] First eq forms the Lithium Amide (

      
      ). Second eq coordinates to MOM-oxygen and removes C5-H.
      
  • Incubation: Stir at -78°C for 1 hour. (Do not warm, or the dianion may decompose).

  • Trapping: Add Electrophile (3.0 eq) dissolved in THF.

    • Examples:

      • DMF

        
         C5-Formyl.
        
      • 
        
        
        
        
        C5-Iodo.
      • 
        
        
        
        
        C5-Carboxylic Acid.
  • Quench: Add sat.

    
     at -78°C, then warm to RT.
    

Module 4: Deprotection Protocols

Removal of the MOM group is necessary to reveal the free pyrazole NH, often required for H-bond donation in the kinase ATP-binding pocket.

Protocol 4: Acidic Deprotection

Reagents: 6N HCl or TFA.[2]

  • Method A (Standard): Dissolve substrate in MeOH.[1][2] Add 6N HCl (10 eq). Reflux for 2-4 hours. Neutralize with

    
     or ion-exchange resin.
    
  • Method B (Anhydrous): Dissolve in DCM.[1][2] Add TFA (20% v/v). Stir at RT. (Note: This may leave a hydroxymethyl intermediate; a basic wash is required to remove the formaldehyde equivalent).

Troubleshooting & Data Summary

IssueProbable CauseSolution
Low Regioselectivity (N1/N2) Reaction temp too high during addition.Ensure MOM-Cl is added at -78°C; use non-polar solvent (Toluene) to enhance ion-pairing effects.
C5-Lithiation Failure Incomplete deprotonation of

.
Use N-Boc protected starting material or increase n-BuLi to 2.5 eq.
Poly-iodination (C4 & C5) Excess NIS used.Strictly limit NIS to 1.0-1.05 eq. Monitor via LCMS.
MOM Stability Acidic workup.MOM is acid-labile. Keep workups neutral/basic until final deprotection.

References

  • Regioselectivity in Pyrazole Alkylation

    • Fandrick, K. R., et al. (2015).[1][2] "Control of Regioselectivity in the Synthesis of 3- and 5-Aminopyrazoles." Journal of Organic Chemistry.

    • (Validated via ACS)[1][2]

  • Lithiation of Protected Pyrazoles

    • Balle, T., et al. (2006).[1] "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry.

  • MOM Protection Protocols

    • Berliner, M. A., et al. (2007).[1][2] "In Situ Preparation of MOM-Cl and Other alpha-Halo Ethers." Organic Syntheses.

    • [1][2]

  • C-H Activation Reviews

    • Gandeepan, P., et al. (2020).[1] "Transition-metal-catalyzed C–H functionalization of pyrazoles."[8][9] Organic & Biomolecular Chemistry.

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 1-(Methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Senior Application Scientists, and Drug Development Professionals Scale: 1.0 kg (Pilot/Kilo-Lab Scale)

Executive Summary & Context

Derivatives of 3-aminopyrazole are privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., CDK2/Cyclin A and GSK-3β inhibitors) and other antitumor agents[1]. During the synthesis of complex active pharmaceutical ingredients (APIs), the pyrazole ring often requires robust protection to prevent unwanted side reactions during downstream cross-coupling or functionalization. The methoxymethyl (MOM) group is an ideal choice due to its stability under basic conditions and facile removal under mild acidic conditions (). This application note details a highly regioselective, scalable, and self-validating protocol for the direct N1-methoxymethylation of 3-aminopyrazole.

Mechanistic Insights & Regiocontrol

The direct alkylation of 3-aminopyrazole presents a classic regioselectivity challenge. The molecule possesses three potential sites for electrophilic attack: the exocyclic primary amine at C3, and the two endocyclic nitrogens (N1 and N2) which exist in tautomeric equilibrium.

  • Electronic Differentiation: The lone pair on the exocyclic C3-amine is delocalized into the aromatic pyrazole π-system. This resonance significantly reduces its nucleophilicity compared to the sp²-hybridized ring nitrogens. Consequently, ring alkylation is electronically favored over exocyclic N-alkylation[2].

  • Steric Differentiation (N1 vs. N2): Alkylation at N2 is strongly disfavored due to the steric clash with the adjacent exocyclic amine at C3.

  • Causality of Reagent Selection: By utilizing an insoluble, mild inorganic base like Potassium Carbonate (

    
    ) in a moderately polar, green aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF), the reaction is kept under strict kinetic control. The 
    
    
    
    acts as an efficient heterogeneous acid scavenger for the generated HCl without deprotonating the exocyclic amine, thereby driving the highly regioselective formation of the N1-alkylated product: 1-(methoxymethyl)-1H-pyrazol-3-amine .

Process Safety & Engineering Controls

Chloromethyl methyl ether (MOM-Cl) is a highly reactive electrophile and a known human carcinogen (often containing traces of bis(chloromethyl)ether).

  • Containment: Scale-up must be executed in a closed-system jacketed reactor.

  • Venting: The reactor exhaust must be routed through a caustic scrubber system (10% NaOH / 5%

    
    ) to instantly neutralize vented HCl and any volatilized MOM-Cl.
    
  • Quenching Causality: The biphasic aqueous quench is not merely for phase separation; the addition of water irreversibly hydrolyzes residual MOM-Cl into methanol and formaldehyde, ensuring the organic layer is safe for downstream processing (DSP).

Quantitative Process Data

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-Aminopyrazole83.091.001.00 kgStarting Material
MOM-Cl (98%)80.511.151.11 kgAlkylating Agent

(anhydrous)
138.212.003.33 kgAcid Scavenger
2-MeTHF86.13N/A10.0 LReaction Solvent
Heptane100.20N/A7.0 LAnti-solvent (Cryst.)

Table 2: Self-Validating In-Process Controls (IPC) A self-validating protocol relies on strict IPCs to ensure the success of each unit operation before proceeding.

StepParameterAnalytical MethodAcceptance CriteriaCorrective Action
Pre-DosingSystem MoistureKarl Fischer (KF)< 500 ppm

Azeotropic distillation with 2-MeTHF
ReactionConversionHPLC (254 nm)> 98% (a/a) conversionDose 0.05 eq MOM-Cl, age 2h
QuenchAqueous pHpH MeterpH 8.0 – 9.5Adjust with 1M NaOH or 1M HCl
IsolationPurityHPLC /

-NMR
> 99.0% purityRecrystallize from MTBE/Heptane

Step-by-Step Scale-Up Protocol

Phase 1: Preparation and Anhydrous Validation
  • Reactor Purge: Inert a clean, dry 20 L glass-lined jacketed reactor with three cycles of Nitrogen/Vacuum.

  • Material Charging: Charge 1.00 kg of 3-aminopyrazole (12.03 mol) followed by 10.0 L of anhydrous 2-MeTHF. Initiate overhead stirring at 200 rpm.

  • Base Addition: Add 3.33 kg of finely powdered, anhydrous

    
    . Note: Fine powder maximizes the surface area for solid-liquid interfacial acid scavenging.
    
  • IPC 1 (Moisture Check): Pull a filtered aliquot and perform KF titration. Proceed only if water content is < 500 ppm.

Phase 2: Exothermic Dosing and Reaction
  • Cooling: Set the reactor jacket temperature to 0 °C. Wait until the internal suspension temperature reaches 0–5 °C.

  • Electrophile Dosing: Using a closed-system addition funnel or dosing pump, add 1.11 kg of MOM-Cl dropwise over 2.5 hours.

    • Causality: The alkylation is highly exothermic. Maintaining the internal temperature below 5 °C prevents the thermal degradation of MOM-Cl and suppresses the formation of the N1,N2-dialkylated byproduct.

  • Aging: Once dosing is complete, adjust the jacket temperature to 20 °C. Allow the reaction to stir for 12 hours at room temperature.

  • IPC 2 (Conversion Check): Sample the organic phase for HPLC analysis. The reaction is deemed complete when unreacted 3-aminopyrazole is < 2%.

Phase 3: Downstream Processing (DSP) & Isolation
  • Hydrolytic Quench: Cool the reactor to 10 °C. Slowly dose 5.0 L of Deionized (DI) water over 30 minutes.

    • Causality: This step dissolves the inorganic salts (

      
       and unreacted 
      
      
      
      ) and safely hydrolyzes any residual MOM-Cl.
  • Phase Separation: Stop stirring and allow the biphasic mixture to settle for 45 minutes. Drain the lower aqueous layer into a dedicated basic waste carboy.

  • Organic Wash: Wash the retained upper organic layer with 3.0 L of saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities. Separate phases.

  • Concentration: Transfer the organic layer to a rotary evaporator or utilize the reactor's distillation setup. Concentrate under reduced pressure (40 °C, 150 mbar) until the total volume is reduced to approximately 3.0 L.

  • Crystallization: Transfer the concentrated solution to a clean vessel. Slowly add 5.0 L of Heptane (anti-solvent) while stirring at 100 rpm to induce crystallization. Cool the slurry to 0 °C and age for 2 hours.

  • Filtration & Drying: Filter the product slurry through a Nutsche filter. Wash the filter cake with 2.0 L of cold Heptane. Dry the solid under vacuum at 45 °C for 24 hours to yield 1-(methoxymethyl)-1H-pyrazol-3-amine as an off-white crystalline solid.

Process Flow Visualization

Workflow Start 3-Aminopyrazole + 2-MeTHF Cool Cool to 0-5 °C Add K2CO3 Start->Cool Dose Dose MOM-Cl (Closed System) Cool->Dose React Stir 12h at 20 °C (N1-Alkylation) Dose->React Quench Aqueous Quench & Phase Separation React->Quench Wash Organic Wash (Brine) Quench->Wash Cryst Concentration & Crystallization Wash->Cryst Product 1-(Methoxymethyl)-1H- pyrazol-3-amine Cryst->Product

Fig 1: Scale-up process flow for the N1-selective methoxymethylation of 3-aminopyrazole.

References

  • Pevarello, P., et al. "3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding." Journal of Medicinal Chemistry, 2004, 47(13), 3367–3380. URL:[Link]

  • Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984-7034. URL:[Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. URL:[Link]

  • Li, Z., et al. "Catalyst-Free Selective Aza-Michael Addition of 3-Aminopyrazole to Nitroalkenes." ChemistrySelect, 2018, 3(28), 8156-8159. URL:[Link]

Sources

Troubleshooting & Optimization

improving yield of 1-(methoxymethyl)-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(Methoxymethyl)-1H-pyrazol-3-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and regioselectivity challenges during the methoxymethyl (MOM) protection of 3-aminopyrazole.

Mechanistic Overview: The Regioselectivity Challenge

Synthesizing 1-(methoxymethyl)-1H-pyrazol-3-amine requires the selective alkylation of 3-aminopyrazole using chloromethyl methyl ether (MOM-Cl). This is notoriously difficult because 3-aminopyrazole exists in a dynamic tautomeric equilibrium with 5-aminopyrazole[1]. When deprotonated, the resulting pyrazolide anion presents three competing nucleophilic sites:

  • N1 (Endocyclic): Leads to the target 1-MOM-3-amine. This is the least sterically hindered site.

  • N2 (Endocyclic): Leads to the 1-MOM-5-amine byproduct.

  • Exocyclic

    
    :  Leads to N-MOM or N,N-diMOM aminal byproducts.
    

Understanding the causality behind your reaction conditions is critical. The choice of base and solvent dictates whether the reaction operates under kinetic control (favoring N1) or metal-chelation control (favoring N2)[2].

Troubleshooting FAQs

Q: I am getting a high yield of the 1-MOM-5-amine isomer instead of my target 1-MOM-3-amine. What is going wrong? A: This is a classic symptom of metal-chelation control. If you are using a base like NaH in a moderately polar solvent like THF, the sodium cation (


) tightly associates with the pyrazolide anion. The cation chelates between the endocyclic N2 and the exocyclic 

group, directing the MOM-Cl electrophile to the adjacent N2 position[3].
  • Solution: Switch to a system that promotes kinetic control. Using

    
     in a highly polar aprotic solvent like DMSO solvates the potassium cation effectively, leaving a "naked" pyrazolide anion. The electrophile will then attack the least sterically hindered nitrogen (N1), yielding your target[2].
    

Q: My LC-MS shows significant amounts of exocyclic N-alkylation (N-MOM-3-amine). How do I prevent this? A: The exocyclic primary amine is less nucleophilic than the endocyclic nitrogen atoms, but it will react if there is an excess of MOM-Cl or if the reaction temperature is too high.

  • Solution: Strictly control the stoichiometry of MOM-Cl to 1.05 equivalents. Maintain the reaction temperature at 0 °C during addition and do not exceed room temperature.

Q: My product completely disappears during the aqueous workup. Where did it go? A: The methoxymethyl (MOM) group is an acetal-like ether and is highly sensitive to acidic conditions. If your workup involves any acidic washes (e.g.,


 or 

), the MOM group will rapidly hydrolyze back to the free pyrazole, formaldehyde, and methanol.
  • Solution: Ensure your quench and all subsequent aqueous washes are strictly neutral or slightly basic. Quench the reaction with saturated aqueous

    
     to maintain a pH > 7.
    

Reaction Conditions & Regioselectivity Data

The following table summarizes how different experimental parameters influence the isomeric ratio of the final product.

Reaction ConditionSolventMajor ProductMechanistic Rationale

(1.5 eq)
DMSO 1-MOM-3-amine (Target) Naked anion; kinetic control favors the least sterically hindered N1 site[2].
NaH (1.1 eq)THF1-MOM-5-amine (Byproduct)

chelation directs the electrophile to the adjacent N2 position[3].

(1.5 eq)
DMF1-MOM-3-amine (Target)Large

cation prevents tight chelation; favors N1 but with more exocyclic byproduct than DMSO.
Excess MOM-Cl, HeatAnyN,N-diMOM / ExocyclicHigh thermal energy overcomes the activation barrier for the less nucleophilic exocyclic amine.

Experimental Protocol: Regioselective Synthesis of 1-(methoxymethyl)-1H-pyrazol-3-amine

This self-validating protocol utilizes kinetic control to maximize the yield of the N1-alkylated target.

Reagents:

  • 3-Aminopyrazole (1.0 eq)

  • Potassium carbonate (

    
    ), finely powdered and oven-dried (1.5 eq)
    
  • Chloromethyl methyl ether (MOM-Cl) (1.05 eq) - Warning: Highly toxic and carcinogenic. Use strictly in a fume hood.

  • Anhydrous DMSO

Step-by-Step Methodology:

  • Anion Generation: Charge a flame-dried, argon-purged round-bottom flask with 3-aminopyrazole (1.0 eq) and anhydrous DMSO (0.2 M concentration). Add the finely powdered

    
     (1.5 eq).
    
  • Equilibration: Stir the suspension vigorously at room temperature for 45 minutes. (Causality check: This time is required to ensure complete deprotonation and formation of the naked pyrazolide anion in the DMSO matrix).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add MOM-Cl (1.05 eq) over 15 minutes via syringe.

  • Kinetic Reaction: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature for an additional 2 hours. Monitor via TLC (EtOAc/Hexanes) to ensure the disappearance of the starting material.

  • Basic Quench: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous

    
    . (Critical step: The pH must remain >7 to prevent MOM cleavage).
    
  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • DMSO Removal: Wash the combined organic layers thoroughly with water (3x) and brine (1x) to remove residual DMSO.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 1-(methoxymethyl)-1H-pyrazol-3-amine.
    

Pathway Visualization

G cluster_conditions Alkylation Conditions (MOM-Cl) SM 3-Aminopyrazole (Tautomeric Equilibrium) Cond1 K2CO3 / DMSO Kinetic Control SM->Cond1 Cond2 NaH / THF Thermodynamic / Chelation SM->Cond2 Cond3 Excess MOM-Cl / Heat Uncontrolled SM->Cond3 Target 1-(methoxymethyl)-1H-pyrazol-3-amine (N1-Alkylation) Cond1->Target Major Pathway Byprod1 1-(methoxymethyl)-1H-pyrazol-5-amine (N2-Alkylation) Cond2->Byprod1 Favored via Na+ Chelation Byprod2 N-(methoxymethyl)-1H-pyrazol-3-amine (Exocyclic Alkylation) Cond3->Byprod2 Over-alkylation

Reaction pathways for the MOM protection of 3-aminopyrazole highlighting regioselectivity.

References

  • Title: Recent developments in aminopyrazole chemistry Source: ARKIVOC, 2009 (i) 198-250. URL: [Link]

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: Molecules, 2022 Sep 8;27(18):5834. URL: [Link]

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry, 2017 Sep 1;82(17):8864-8872. URL: [Link]

Sources

Navigating the Lability of MOM-Protected Aminopyrazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The methoxymethyl (MOM) group is a widely utilized protecting group for amines and hydroxyls in organic synthesis, valued for its relative ease of installation and cleavage. However, its application to the aminopyrazole scaffold, a privileged core in medicinal chemistry, presents a unique set of challenges and considerations regarding its stability and selective removal.[1][2] This technical support center provides a comprehensive guide to understanding and troubleshooting the stability of MOM-protected aminopyrazoles, offering practical solutions and in-depth explanations to guide your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Where does the MOM group typically attach on an aminopyrazole?

The regioselectivity of MOM protection on an aminopyrazole is a critical consideration. Aminopyrazoles possess multiple nucleophilic nitrogen atoms: the exocyclic amino group and the two endocyclic pyrazole nitrogens. While the exocyclic amino group is generally more nucleophilic, protection can occur on the pyrazole ring, particularly under basic conditions. The precise outcome is influenced by the substitution pattern of the pyrazole ring, the reaction conditions (base, solvent, temperature), and the nature of the MOM source.[3] It is crucial to meticulously characterize the product to confirm the site of protection, often requiring 2D NMR techniques.

Q2: My MOM-protected aminopyrazole is decomposing during my reaction. What are the most likely causes?

The primary vulnerability of the MOM group is its lability under acidic conditions.[4] This includes both Brønsted and Lewis acids. Unintended deprotection can occur due to:

  • Acidic Reagents: Direct use of acidic reagents in your reaction will readily cleave the MOM group.

  • In situ Acid Generation: Some reagents can hydrolyze or react to form acidic byproducts.

  • Acidic Workup Conditions: Aqueous acidic workups are a common cause of premature deprotection.

  • Chromatography on Silica Gel: Standard silica gel is inherently acidic and can lead to partial or complete loss of the MOM group during purification.[5]

Q3: How can I safely remove the MOM group from my aminopyrazole without affecting other sensitive functionalities?

Standard deprotection involves acid-catalyzed hydrolysis.[4] However, the conditions must be carefully optimized to avoid side reactions on the aminopyrazole core or other protecting groups.

Method Reagents Typical Conditions Considerations
Mild Acidic Hydrolysis HCl, TFA, p-TSACatalytic acid in an alcohol (e.g., MeOH, EtOH) or aprotic solvent (e.g., DCM) at 0 °C to RT.The most common method. Reaction progress should be carefully monitored by TLC to avoid over-reaction.[4]
Lewis Acid-Mediated Cleavage TMSBr, TMSOTf, ZnBr₂Stoichiometric or catalytic amounts in an aprotic solvent, often at low temperatures.Can offer different selectivity compared to Brønsted acids. May be useful for substrates sensitive to protic acids.[6][7]
Specialized Conditions Triflic acid/methyl orthoformateSpecific conditions reported for N-MOM carbolines, may have limited applicability.[8]Requires careful evaluation for your specific substrate.

Q4: Is the MOM group stable to common synthetic transformations?

The MOM group is generally robust under a variety of conditions, making it a versatile protecting group.

Reaction Type Stability Potential Issues & Troubleshooting
Basic Conditions Stable Generally stable to strong and weak bases (e.g., NaOH, K₂CO₃, DIPEA).
Oxidations Generally Stable Stable to many common oxidizing agents.
Reductions Generally Stable Stable to catalytic hydrogenation (e.g., H₂, Pd/C) and hydride reagents like NaBH₄ and LiAlH₄.[9]
Organometallic Reagents Generally Stable Stable to Grignard reagents and organolithiums at low temperatures.[5]
Cross-Coupling Reactions (e.g., Suzuki) Generally Stable The basic conditions of most Suzuki couplings are well-tolerated.[10]

Troubleshooting Unwanted MOM Group Cleavage

Unexpected loss of the MOM protecting group can be a significant setback in a synthetic sequence. The following decision tree and troubleshooting guide will help you diagnose and resolve these issues.

MOM_Troubleshooting start Unexpected MOM Deprotection Observed q1 During Reaction? start->q1 q2 During Workup? start->q2 q3 During Purification? start->q3 a1 Check for Acidic Reagents or In Situ Acid Generation q1->a1 Yes a2 Aqueous Acidic Workup? q2->a2 Yes a3 Silica Gel Chromatography? q3->a3 Yes s1 Use non-acidic alternatives. Add a non-nucleophilic base (e.g., proton sponge). Use rigorously dried solvents and reagents. a1->s1 Solution s2 Use neutral or basic workup conditions (e.g., sat. NaHCO₃, brine). a2->s2 Solution s3 Neutralize silica gel with triethylamine (0.1-1% in eluent). Use alternative stationary phases (e.g., neutral alumina, deactivated silica). a3->s3 Solution

Caption: Troubleshooting decision tree for unexpected MOM cleavage.

Experimental Protocols

Protocol 1: General Procedure for N-MOM Protection of an Aminopyrazole

This is a general guideline and may require optimization for your specific substrate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the aminopyrazole (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.).

  • MOMCl Addition: Slowly add methoxymethyl chloride (MOMCl) (1.2 - 1.5 eq.) dropwise to the cooled solution. Caution: MOMCl is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel that has been pre-treated with triethylamine (see Troubleshooting section).

MOM_Protection_Workflow sub Aminopyrazole reagents DIPEA, MOMCl in Anhydrous DCM/THF sub->reagents 1. reaction Stir at 0 °C to RT reagents->reaction 2. workup Aqueous NaHCO₃ Quench & Extraction reaction->workup 3. purification Column Chromatography (Neutralized Silica) workup->purification 4. product MOM-Protected Aminopyrazole purification->product 5.

Caption: General workflow for MOM protection of an aminopyrazole.

Protocol 2: General Procedure for Acidic Deprotection of a MOM-Protected Aminopyrazole

This is a general guideline and requires careful monitoring to prevent side reactions.

  • Preparation: Dissolve the MOM-protected aminopyrazole (1.0 eq.) in methanol or ethanol (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C and add a catalytic amount of concentrated hydrochloric acid (e.g., 1-5 drops) or an equivalent amount of another strong acid like trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction closely by TLC. The reaction time can vary from minutes to several hours depending on the substrate's stability.

  • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as necessary.

Orthogonal Protection Strategies

In complex syntheses, the ability to selectively deprotect one group in the presence of others is crucial. This is known as an orthogonal protection strategy. The MOM group, being acid-labile, can be used in conjunction with base-labile or hydrogenation-labile protecting groups.

Orthogonal_Strategy sub Aminopyrazole with Multiple Functional Groups pg1 MOM (Acid-Labile) pg2 Boc (Acid-Labile) pg3 Fmoc (Base-Labile) pg4 Cbz (Hydrogenolysis) deprotect2 Base (e.g., Piperidine) pg1->deprotect2 Stable deprotect3 H₂, Pd/C pg1->deprotect3 Stable pg2->deprotect2 Stable pg2->deprotect3 Stable deprotect1 Acid (e.g., TFA, HCl) pg3->deprotect1 Stable pg3->deprotect3 Stable pg4->deprotect1 Stable pg4->deprotect2 Stable deprotect1->pg1 Cleaves deprotect1->pg2 Cleaves deprotect2->pg3 Cleaves deprotect3->pg4 Cleaves

Caption: Orthogonality of MOM with other common protecting groups.

Note: While both MOM and Boc are acid-labile, their cleavage rates can sometimes be differentiated by carefully controlling the reaction conditions, although this can be challenging.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Heterocycles, 56(1-2), 45-52.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Bentham Science. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. [Link]

  • PMC. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • PubMed. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Selective Ring N-Protection of Aminopyrazoles. [Link]

  • RSC Publishing. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

  • PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • PMC. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • The Distant Reader. (n.d.). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • RSC Publishing. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). [Link]

  • Academia.edu. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. (2025). Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes Using N,N‐Dimethylethanolamine as a Single/Triple Carbon Synthon. [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Google Patents. (n.d.).
  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • RSC Publishing. (n.d.). Studies on the Lewis acid mediated cleavage of α-aminoacetals: synthesis of novel 1,2-aminoethers, and evidence for α-alkoxy aziridinium ion intermediates. [Link]

  • PMC. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • MDPI. (2023). Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • ResearchGate. (n.d.). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. [Link]

  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • ResearchGate. (n.d.). Studies on the Lewis Acid Mediated Cleavage of α-Aminoacetals: Synthesis of Novel 1,2-Aminoethers, and Evidence for α-Alkoxy Aziridinium Ion Intermediates. [Link]

  • PubMed. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. [Link]

Sources

troubleshooting deprotection of 1-(methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic deprotection workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection and isolation of highly polar, electron-rich heterocycles.

The cleavage of the methoxymethyl (MOM) protecting group from 1-(methoxymethyl)-1H-pyrazol-3-amine is a notoriously problematic transformation. While MOM ethers are readily cleaved under standard acidic conditions[1], the presence of the exocyclic 3-amino group and the extreme polarity of the resulting free pyrazole require precise mechanistic control to prevent catastrophic yield loss and dangerous side reactions.

Below is our comprehensive, field-proven guide to mastering this specific workflow.

Mechanistic Overview & Causality

To troubleshoot this reaction, you must understand the causality behind the failures. Deprotecting a MOM group generates one equivalent of methanol and one equivalent of formaldehyde (


).

In standard substrates, formaldehyde is a harmless byproduct. However, in 1-(methoxymethyl)-1H-pyrazol-3-amine, the exocyclic primary amine is highly nucleophilic. If formaldehyde is not immediately sequestered, it will condense with the 3-amino group, forming imines, aminals, or complex polymeric mixtures. Furthermore, the fully deprotected 1H-pyrazol-3-amine is immensely water-soluble. Attempting a standard aqueous workup (e.g., neutralizing with


 and extracting with ethyl acetate) guarantees that your product will remain trapped in the aqueous layer[2].

Deprotection & Isolation Workflow

MOM_Deprotection Start 1-(MOM)-1H-pyrazol-3-amine Acid Select Acidic Conditions Start->Acid HCl 4M HCl in Dioxane/MeOH (Preferred for isolation) Acid->HCl TFA TFA in DCM (Milder, leaves TFA salt) Acid->TFA Cleavage Cleavage of N-MOM Generates Formaldehyde + MeOH HCl->Cleavage TFA->Cleavage Scavenge Formaldehyde Management (Prevent 3-NH2 condensation) Cleavage->Scavenge Workup Non-Aqueous Workup (Evaporation & Trituration) Scavenge->Workup Product 1H-pyrazol-3-amine Salt (Pure Product) Workup->Product

Workflow for N-MOM deprotection of pyrazol-3-amines, emphasizing non-aqueous isolation.

Quantitative Comparison of Deprotection Reagents

Choosing the right acid dictates the success of your isolation. The table below summarizes the causality and outcomes of various reagent systems applied to N-MOM pyrazoles.

Reagent SystemTemp (°C)Reaction TimeByproduct StateTypical YieldCausality & Workup Notes
4M HCl / MeOH 50 - 602 - 4 hDimethoxymethane (Volatile)>85% (HCl salt)Optimal. MeOH traps

as an acetal, preventing amine condensation.
4M HCl / Dioxane 25 - 501 - 2 hFormaldehyde (Gas/Soln)60-70% (HCl salt)High risk of BCME formation[3]. Requires external scavenger.
50% TFA / DCM 252 - 4 hFormaldehyde (Soln)70-80% (TFA salt)Milder, but leaves a heavy TFA salt requiring extensive co-evaporation[2].
TMSBr / DCM 0 to 251 hVolatile bromidesVariableHarsh Lewis acidity; can cause unwanted ring bromination in electron-rich pyrazoles.

Standard Operating Procedure (SOP): Anhydrous HCl/MeOH Cleavage

This protocol is designed as a self-validating system : by utilizing methanol as both the solvent and the trapping agent, the hazardous formaldehyde byproduct is automatically converted into volatile dimethoxymethane, ensuring that the subsequent evaporation step yields pure product without polymerization.

Materials Required:

  • 1-(methoxymethyl)-1H-pyrazol-3-amine

  • Anhydrous Methanol (MeOH)

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Toluene (for azeotropic drying)

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Dissolution & Trapping Setup: Dissolve 1-(methoxymethyl)-1H-pyrazol-3-amine (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Acidification: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature.

  • Cleavage: Heat the reaction mixture to 50°C. Monitor the consumption of the starting material via LC-MS (typically complete within 2-4 hours).

  • Non-Aqueous Quench: Once complete, do not add water or base . Allow the reaction to cool to room temperature, then concentrate the mixture directly in vacuo.

  • Azeotropic Drying: Add 10 mL of anhydrous toluene to the resulting residue and evaporate in vacuo. Repeat this step three times. Causality: Co-evaporation rigorously strips away residual HCl, water, and the dimethoxymethane byproduct, driving the equilibrium to complete dryness.

  • Isolation: Triturate the crude solid with cold diethyl ether. Filter the suspension to collect the pure 1H-pyrazol-3-amine as a stable hydrochloride salt.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a major impurity with a mass of [M+12] or [M+24]. What is happening? A: This is the hallmark of formaldehyde condensation. The acidic cleavage of the MOM ether releases formaldehyde, which rapidly reacts with the highly nucleophilic exocyclic 3-amino group of your pyrazole to form imines (+12 Da) or aminals (+24 Da). Fix: Ensure you are running the reaction in a large excess of methanol. Methanol acts as a chemical scavenger, converting formaldehyde into dimethoxymethane before it can react with your amine.

Q: My deprotection shows 100% conversion on LC-MS, but I lose all my product during the saturated


 / EtOAc workup. Where is it? 
A:  It is in your aqueous waste. 1H-pyrazol-3-amine is a low-molecular-weight, highly polar heterocycle with multiple hydrogen-bond donors and acceptors. Even as a free base, its aqueous solubility vastly outcompetes its solubility in ethyl acetate or dichloromethane[2].
Fix: Abandon aqueous workups for this scaffold. Isolate the product as the hydrochloride salt via evaporation and trituration as described in the SOP. If the free base is strictly required for your next step, neutralize the methanolic solution with a basic ion-exchange resin (e.g., Amberlyst A21), filter off the resin, and concentrate the filtrate.

Q: Are there specific safety hazards associated with scaling up this MOM deprotection? A: CRITICAL SAFETY WARNING: Yes. The reaction of formaldehyde gas (generated during MOM cleavage) with hydrogen chloride (HCl) vapor produces bis(chloromethyl)ether (BCME) , which is a highly potent, regulated human carcinogen[3]. Fix: Never perform this reaction on the benchtop. Always execute it in a certified, well-ventilated fume hood. If scaling up (>10 grams), you must scrub the vacuum exhaust through a basic solution (e.g., 1M NaOH) to neutralize the HCl and trap the formaldehyde, completely preventing BCME formation in your vacuum lines.

References

  • MOM Deprotection : r/OrganicChemistry - Reddit.
  • Dual-state emission of pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones via excited-state intramolecular proton transfer (ESIPT)
  • MOM Ethers - Organic Chemistry Portal.
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem.

Sources

Technical Support Center: A Guide to Preventing Degradation of 1-(methoxymethyl)-1H-pyrazol-3-amine in Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(methoxymethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during storage and handling. Our recommendations are grounded in established chemical principles and best practices for handling sensitive heterocyclic amines.

Understanding the Stability of 1-(methoxymethyl)-1H-pyrazol-3-amine

1-(methoxymethyl)-1H-pyrazol-3-amine is a versatile building block in medicinal chemistry and drug discovery. However, its chemical structure, featuring a 3-amino group on a pyrazole ring and an N-methoxymethyl substituent, presents specific stability challenges. The primary degradation pathways to consider are:

  • Hydrolysis: The N-methoxymethyl group is susceptible to cleavage in the presence of moisture, particularly under acidic or basic conditions, which can lead to the formation of 1H-pyrazol-3-amine, formaldehyde, and methanol.

  • Oxidation: The electron-rich pyrazole ring, further activated by the 3-amino group, is prone to oxidation.[1] This can be initiated by atmospheric oxygen and is often accelerated by light and elevated temperatures.[2] Oxidation is a common cause of discoloration in amine-containing compounds.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate and accelerate degradation reactions, including oxidation.

By understanding these potential degradation routes, we can implement effective strategies to maintain the purity and integrity of your samples.

Troubleshooting Guide: Diagnosing and Addressing Degradation

If you suspect your sample of 1-(methoxymethyl)-1H-pyrazol-3-amine has degraded, this troubleshooting guide will help you identify the likely cause and take corrective action.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the degradation of 1-(methoxymethyl)-1H-pyrazol-3-amine.

Troubleshooting Workflow for 1-(methoxymethyl)-1H-pyrazol-3-amine Degradation start Start: Suspected Degradation check_appearance Observe Physical Appearance (Color change, clumping) start->check_appearance discoloration Discoloration (Yellowing/Browning)? check_appearance->discoloration clumping Clumping or Change in Texture? check_appearance->clumping analytical_check Perform Analytical Purity Check (e.g., HPLC, TLC) check_appearance->analytical_check discoloration->analytical_check No oxidation_cause Likely Cause: Oxidation discoloration->oxidation_cause Yes clumping->analytical_check No moisture_cause Likely Cause: Moisture Absorption (Hydrolysis) clumping->moisture_cause Yes new_peaks New Peaks/Spots Observed? analytical_check->new_peaks purity_decrease Purity Decreased? new_peaks->purity_decrease No hydrolysis_cause Likely Cause: Hydrolysis new_peaks->hydrolysis_cause Yes, polar impurities photodegradation_cause Likely Cause: Photodegradation new_peaks->photodegradation_cause Yes, multiple impurities purity_decrease->start No, re-evaluate initial purity review_storage Solution: Review all storage conditions. Consider forced degradation study to identify degradants. purity_decrease->review_storage Yes inert_atmosphere Solution: Store under inert atmosphere (Ar, N₂). Protect from light. oxidation_cause->inert_atmosphere desiccate Solution: Store in a desiccator. Ensure container is tightly sealed. moisture_cause->desiccate hydrolysis_cause->desiccate photodegradation_cause->inert_atmosphere

Caption: Troubleshooting workflow for diagnosing degradation of 1-(methoxymethyl)-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: My previously off-white solid of 1-(methoxymethyl)-1H-pyrazol-3-amine has turned yellow/brown. What is the cause and is it still usable?

A1: A yellow or brown discoloration is a common indicator of oxidation.[2] The 3-amino group on the pyrazole ring makes the compound susceptible to air oxidation, which can be accelerated by exposure to light and ambient temperatures. While slight discoloration may not significantly impact the outcome of all experiments, it indicates a decrease in purity. For sensitive applications, it is highly recommended to use a fresh, pure sample. To prevent this, always store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended low temperature.

Q2: I observe a new, more polar spot on my TLC plate after storing the compound. What could this be?

A2: The appearance of a new, more polar spot strongly suggests hydrolysis of the N-methoxymethyl group. The primary degradation product would be 1H-pyrazol-3-amine, which is significantly more polar than the parent compound due to the free N-H group on the pyrazole ring. This is often caused by exposure to moisture. Ensure your storage container is tightly sealed and consider storing it in a desiccator to prevent moisture ingress.

Q3: Can I store 1-(methoxymethyl)-1H-pyrazol-3-amine in a clear glass vial?

A3: It is strongly advised against storing this compound in clear glass vials. Pyrazole derivatives can be sensitive to light, leading to photodegradation.[3] Always use amber glass vials or wrap clear vials in aluminum foil to protect the contents from light exposure.

Q4: What are the ideal long-term storage conditions for this compound?

A4: For optimal long-term stability, 1-(methoxymethyl)-1H-pyrazol-3-amine should be stored under the conditions summarized in the table below. Adherence to these conditions will minimize the risk of hydrolysis, oxidation, and photodegradation.

ParameterRecommended ConditionRationale
Temperature -20°C (Frozen)Slows down the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aminopyrazole ring.[2]
Light Protected from Light (Amber Vial)Minimizes the risk of photodegradation.[3]
Moisture Dry/DesiccatedPrevents hydrolysis of the N-methoxymethyl group.
Container Tightly Sealed VialPrevents exposure to atmospheric moisture and oxygen.

Q5: How can I check the purity of my stored 1-(methoxymethyl)-1H-pyrazol-3-amine?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your compound and detect any degradation products.[4][5][6] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a good starting point.[3][4] Comparison of the chromatogram of your stored sample with a fresh reference standard will allow you to quantify the purity and identify any new peaks corresponding to degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of 1-(methoxymethyl)-1H-pyrazol-3-amine and detecting potential degradation products.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

  • Sample Preparation:

    • Prepare a stock solution of 1-(methoxymethyl)-1H-pyrazol-3-amine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: Equilibrate at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of 1-(methoxymethyl)-1H-pyrazol-3-amine as the percentage of the main peak area relative to the total area of all peaks.

    • The appearance of new peaks, especially at earlier retention times, may indicate the formation of more polar degradation products like 1H-pyrazol-3-amine.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways and identify degradation products, a forced degradation study can be performed.[3] This involves subjecting the compound to stress conditions and analyzing the resulting mixture by HPLC-MS.[7][8][9][10][11]

  • Prepare a stock solution of 1-(methoxymethyl)-1H-pyrazol-3-amine (1 mg/mL) in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1, preferably with mass spectrometry (LC-MS) detection to identify the mass of the degradation products.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • N-Dealkylation of Amines. PMC. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Intramolecular reactions and chemical degradation. Hypha Discovery. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. An-Najah National University. [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. The Serbian Chemical Society. [Link]

  • Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. [Link]

  • Rapid and sensitive ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry for the quantification of amitraz and identification of its degradation products in fruits. PubMed. [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. [Link]

  • Effects of pyrazole on nitrosodimethylamine demethylase and other microsomal xenobiotic metabolising activities. PubMed. [Link]

  • HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method. PubMed. [Link]

  • Hydrolysis of Imines and Enamines Explained. YouTube. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • What carboxylic acids and amines result from hydrolysis of N,N-Dimethyl-p-nitrobenzamide. Pearson. [Link]

  • Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

Technical Support Center: Optimizing Recrystallization of 1-(methoxymethyl)pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminopyrazole purification. This guide is designed for researchers and drug development professionals who require high-purity isolation of 1-(methoxymethyl)pyrazol-3-amine. Because the methoxymethyl (MOM) protecting group introduces unique physicochemical behaviors—specifically lowering the melting point and altering hydrogen-bonding networks—standard pyrazole recrystallization protocols often fail.

This document provides a self-validating methodology, a diagnostic workflow, and an E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded troubleshooting FAQ to ensure reproducible success.

I. Physicochemical Context & Solvent Selection

Selecting the correct solvent system is the most critical variable in preventing liquid-liquid phase separation ("oiling out"). The MOM ether oxygen and the primary amine demand a delicate balance of polarity and lipophilicity.

Table 1: Solvent System Performance Matrix for 1-(methoxymethyl)pyrazol-3-amine

Solvent SystemSolute Solubility (Hot)Solute Solubility (Cold)Oiling Out RiskTypical RecoveryPurity Profile
Ethyl Acetate / Hexane HighLowModerate75–85%Excellent
Ethyl Acetate / TBME HighLowLow70–80%Excellent (Removes polar impurities)
Ethanol / Water Very HighModerateHigh<50%Poor (High risk of phase separation)
Toluene (Single Solvent) ModerateLowVery HighN/AFails (Consistently oils out)
II. Process Workflow Diagram

The following logical workflow maps the standard two-solvent recrystallization process, including the critical decision matrix for troubleshooting phase separation.

RecrystallizationWorkflow Start Crude 1-(methoxymethyl) pyrazol-3-amine Dissolve Dissolve in minimal hot EtOAc (65°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Hexane dropwise until turbid Filter->AntiSolvent Cooling Slow cooling to 25°C (Insulated flask) AntiSolvent->Cooling Decision Oiling out detected? Cooling->Decision FixOil Reheat, add 10% EtOAc, cool slower Decision->FixOil Yes IceBath Ice bath cooling (0-4°C) for 30 mins Decision->IceBath No FixOil->Cooling Isolate Vacuum Filtration & Cold TBME Wash IceBath->Isolate Pure Pure Crystalline Product Isolate->Pure

Fig 1: Logical workflow for EtOAc/Hexane recrystallization and oiling-out troubleshooting.

III. Self-Validating Experimental Protocol

This protocol utilizes a two-solvent system (Ethyl Acetate/Hexane) optimized for MOM-protected aminopyrazoles. Every step includes a causality explanation and a self-validation check to ensure the system is behaving thermodynamically as expected.

Step 1: Dissolution & Saturation

  • Action: Suspend 1.0 g of crude 1-(methoxymethyl)pyrazol-3-amine in 3 mL of Ethyl Acetate (EtOAc). Heat to 65°C with magnetic stirring. Add hot EtOAc dropwise only until dissolution is complete.

  • Causality: The most important factor affecting recrystallization time and yield is ensuring a highly saturated solution, which is achieved by strictly adding the minimum amount of hot solvent[1].

  • Self-Validation Check: The solution must be entirely transparent. If schlieren lines (optical distortions) or particulates remain, saturation has not been achieved or insoluble impurities are present.

Step 2: Anti-Solvent Titration

  • Action: Maintain heating at 65°C. Add hot hexane dropwise until a faint, persistent turbidity is observed. Add a single drop of EtOAc to clear the solution.

  • Causality: Turbidity indicates the exact boundary of the metastable zone. Clearing it slightly prevents premature, amorphous precipitation, ensuring the compound crystallizes rather than crashing out.

  • Self-Validation Check: The turbidity must persist for >15 seconds after swirling before adding the final clearing drop of EtOAc.

Step 3: Nucleation & Annealing

  • Action: Remove the flask from the heat source. Place it in an insulated container (e.g., a Dewar flask or wrapped in cotton) to cool to room temperature (25°C) over 2–3 hours.

  • Causality: Slow cooling allows the molecules to align thermodynamically into the crystal lattice, excluding impurities[1]. Rapid cooling traps impurities and promotes liquid-liquid phase separation (oiling out)[2].

  • Self-Validation Check: Visual confirmation of distinct crystalline morphology (needles or prisms) forming on the glass, rather than an amorphous sludge or a biphasic liquid layer at the bottom of the flask.

Step 4: Isolation & Desiccation

  • Action: Cool the flask in an ice bath (0–4°C) for 30 minutes. Collect the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold 1:1 EtOAc/tert-butyl methyl ether (TBME)[3]. Dry under high vacuum for 4 hours.

  • Causality: TBME is a proven wash solvent for aminopyrazoles; it displaces the mother liquor and removes highly lipophilic impurities without solubilizing the target crystal lattice[3].

  • Self-Validation Check: Constant mass is achieved on an analytical balance, and tandem melting point (MP) analysis yields a sharp range (<1.5°C).

IV. Troubleshooting Guides & FAQs

Q1: Why does my 1-(methoxymethyl)pyrazol-3-amine frequently "oil out" instead of crystallizing, and how do I prevent it? A1:

  • Causality: "Oiling out" occurs when the saturation temperature of your mixture exceeds the melting point of the solute-solvent system[2]. The bulky MOM protecting group disrupts the rigid N-H···N hydrogen-bonding network typical of unprotected aminopyrazoles, significantly lowering the lattice energy and the compound's melting point.

  • Solution: To prevent this, you must lower the saturation temperature. Increase the volume of your "good" solvent (EtOAc) slightly so the compound remains dissolved at a lower temperature[2]. Ensure the cooling process is extremely slow. If oiling out has already occurred, reheat the mixture until homogeneous, add 10–15% more EtOAc, and cool again. Adding a seed crystal during the cooling phase is highly recommended to induce proper nucleation[2].

Q2: What is the optimal solvent system for this specific MOM-protected aminopyrazole? A2:

  • Causality: The polar amine and the ether oxygen of the MOM group require a solvent with moderate hydrogen-bond acceptor properties, while the pyrazole core requires lipophilic solvation.

  • Solution: A binary system of Ethyl Acetate (EtOAc) and Hexane is optimal. Alternatively, trituration with a 1:1 mixture of EtOAc and tert-butyl methyl ether (TBME) followed by recrystallization from EtOAc is highly effective for aminopyrazole derivatives[3].

Q3: My recrystallization yield is consistently below 50%. How do I optimize recovery without sacrificing purity? A3:

  • Causality: Aminopyrazoles retain moderate solubility even in cold anti-solvents due to their inherent polarity. A low yield is almost always caused by using an excess of the primary hot solvent, leaving the compound trapped in the mother liquor[2].

  • Solution: Strictly adhere to the minimum hot solvent rule[1]. If your yield is low, do not discard the filtrate. Concentrate the mother liquor under reduced pressure to approximately one-third of its original volume, heat to dissolve any amorphous precipitate, and perform a second crop crystallization.

Q4: When I test the recrystallization solvent in a test tube it works, but at a larger scale, the sample won't dissolve. Why? A4:

  • Causality: Scale-up alters the surface-area-to-volume ratio and heat transfer kinetics. At larger scales, the solvent may not be reaching its true boiling point uniformly, or the crude material may contain a higher absolute mass of insoluble polymeric byproducts from the synthesis phase.

  • Solution: Perform a hot filtration. If the compound does not dissolve after reaching the boiling point of EtOAc (77°C), the remaining solid is likely an impurity[1]. Filter the hot mixture through a pre-warmed Büchner funnel to remove these insolubles before titrating with your anti-solvent.

V. References
  • Process for the preparation of 4-aminopyrazole derivatives - Google Patents.

  • Recrystallization techniques for purifying pyrazole compounds - Benchchem.

  • Recrystallization - Single Solvent - University of Alberta.

Sources

Technical Support Center: Solvent Selection for 1-(methoxymethyl)-1H-pyrazol-3-amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(methoxymethyl)-1H-pyrazol-3-amine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for solvent selection in various chemical transformations involving this versatile building block. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, with a focus on the underlying chemical principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the key physical properties of 1-(methoxymethyl)-1H-pyrazol-3-amine to consider when selecting a solvent?

A1: While specific quantitative solubility data for 1-(methoxymethyl)-1H-pyrazol-3-amine is not extensively documented in publicly available literature, we can infer its properties based on its structure and data from analogous compounds.[1] The molecule possesses a polar pyrazole ring, a hydrogen-bond-donating amino group, and a hydrogen-bond-accepting ether linkage within the methoxymethyl (MOM) group.[2][3] This combination of functional groups suggests a nuanced solubility profile.

It is anticipated to be a solid at room temperature and exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). Solubility in polar protic solvents like ethanol and methanol is also expected. Conversely, its solubility is likely to be limited in non-polar solvents like hexanes and toluene.[1]

For critical applications, it is highly recommended to experimentally determine the solubility using a method such as the isothermal shake-flask method.[1]

Q2: The methoxymethyl (MOM) group on the pyrazole nitrogen looks like a protecting group. How does its stability influence solvent choice?

A2: You are correct, the N-methoxymethyl group is an acetal and can be considered a protecting group. Its stability is a crucial factor in solvent and reagent selection. MOM ethers are generally stable under basic and weakly acidic conditions (pH 4-12).[4][5] However, they are susceptible to cleavage under strongly acidic conditions, typically via acid-catalyzed hydrolysis.[5][6]

Therefore, for reactions where the integrity of the MOM group is essential, strongly acidic solvents or reagents should be avoided. If a reaction generates acidic byproducts, the inclusion of a non-nucleophilic base may be necessary to prevent unintended deprotection. Conversely, if removal of the MOM group is desired, treatment with aqueous acid (e.g., HCl in methanol/water) is a standard procedure.[5][7]

Troubleshooting Specific Reactions

N-Alkylation and N-Arylation

Q3: I am attempting an N-alkylation of the 3-amino group, but I am seeing low yields. What solvent and base combination should I start with?

A3: For the N-alkylation of the 3-amino group on 1-(methoxymethyl)-1H-pyrazol-3-amine, a polar aprotic solvent is generally the best starting point. Solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they can effectively solvate the cation of the base, leaving the amine nucleophile more reactive.[8]

A common and effective base for this transformation is potassium carbonate (K₂CO₃) .[8] It is a mild base that is generally sufficient to facilitate the alkylation without promoting significant side reactions. A typical starting protocol would involve stirring the pyrazole and K₂CO₃ in DMF at room temperature before adding the alkyl halide and gently heating (e.g., 60-80 °C).[8]

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation solvent Initial Solvent: DMF or MeCN start->solvent base Initial Base: K₂CO₃ solvent->base temp Initial Temp: 60-80 °C base->temp check_solubility Is the starting material fully dissolved? temp->check_solubility increase_polarity Consider a more polar solvent (e.g., DMSO) check_solubility->increase_polarity No stronger_base Is the base strong enough? check_solubility->stronger_base Yes increase_polarity->stronger_base use_NaH Try a stronger base (e.g., NaH) at low temperature stronger_base->use_NaH No side_reactions Are there side reactions? stronger_base->side_reactions Yes use_NaH->side_reactions success Improved Yield use_NaH->success lower_temp Lower the reaction temperature side_reactions->lower_temp Yes optimize_stoichiometry Optimize stoichiometry of reagents side_reactions->optimize_stoichiometry No lower_temp->success optimize_stoichiometry->success

Caption: A decision-making workflow for troubleshooting low yields in the N-alkylation of 1-(methoxymethyl)-1H-pyrazol-3-amine.

Q4: I am planning a Buchwald-Hartwig amination to introduce an aryl group on the 3-amino position. What are the key solvent considerations?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of solvent is critical and often depends on the specific ligand and palladium source used.[9] Toluene and 1,4-dioxane are the most commonly employed solvents for this reaction.[10] Toluene is a good first choice for many systems, often leading to high conversion rates.[10]

The selection of the base is equally important. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common choice.[11] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly with more modern catalyst systems, and may offer better functional group tolerance.[11] It is crucial to ensure all reagents and the solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[12]

Acylation Reactions

Q5: I want to acylate the 3-amino group with an acyl chloride. What is the recommended solvent to avoid side reactions?

A5: For the acylation of the 3-amino group, a non-protic solvent is essential to prevent reaction with the acylating agent. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices. Anhydrous conditions are important to avoid hydrolysis of the acyl chloride.[13]

The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose. Alternatively, an inorganic base like calcium hydroxide (Ca(OH)₂) in anhydrous dioxane has been shown to selectively promote C-acylation in related pyrazolone systems, which could be adaptable here to favor N-acylation by keeping the reaction medium basic.[13]

Ring Formation and Annulation

Q6: I am trying to synthesize a pyrazolo[3,4-d]pyrimidine derivative from 1-(methoxymethyl)-1H-pyrazol-3-amine. What are the common solvents for this type of cyclization?

A6: The synthesis of pyrazolo[3,4-d]pyrimidines from 3-aminopyrazoles often involves condensation with a 1,3-dielectrophile. The choice of solvent depends on the specific condensing agent.

  • With Formic Acid or Formamide: When using formic acid or formamide to construct the pyrimidine ring, these reagents can often serve as both the reactant and the solvent. The reaction is typically carried out by heating the 3-aminopyrazole in an excess of formic acid or formamide.[14][15]

  • With other Dielectrophiles: For reactions with other dielectrophiles, ethanol is a frequently used solvent, often under reflux conditions.[16] In some cases, particularly for N-alkylation of the resulting pyrazolo[3,4-d]pyrimidinone, DMF is employed.[14]

Electrophilic Substitution

Q7: I am considering a Vilsmeier-Haack formylation to introduce a formyl group onto the pyrazole ring. What is the standard solvent system?

A7: The Vilsmeier-Haack reaction utilizes a specific reagent generated in situ, which also dictates the solvent system. The Vilsmeier reagent is typically formed from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide , most commonly DMF .[17][18] In this case, DMF serves as both a reagent and the solvent. The reaction often requires heating to proceed at a reasonable rate.[19][20] It is important to note that the electron-donating amino group at the 3-position and the N-methoxymethyl group will influence the regioselectivity of the formylation, which is expected to occur at the C4-position.

Summary of Solvent Properties and Applications

SolventTypeDielectric Constant (ε)Boiling Point (°C)Common Applications for Pyrazole Reactions
Dimethylformamide (DMF) Polar Aprotic36.7153N-Alkylation, N-Arylation, Vilsmeier-Haack, Pyrazolo[3,4-d]pyrimidine synthesis[8][14][15][21]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Halogenations, can be a good alternative to DMF for increasing solubility[22]
Acetonitrile (MeCN) Polar Aprotic37.582N-Alkylation[8]
Ethanol (EtOH) Polar Protic24.578Pyrazolo[3,4-d]pyrimidine synthesis, Suzuki coupling (often with water)[16][23]
Toluene Non-Polar2.4111Buchwald-Hartwig Amination, Suzuki Coupling[10][11]
1,4-Dioxane Non-Polar (with polar character)2.2101Suzuki and Buchwald-Hartwig Couplings, Acylation[10][13]
Dichloromethane (DCM) Polar Aprotic9.140Acylation[13]
Tetrahydrofuran (THF) Polar Aprotic7.666Acylation, can be used in some cross-coupling reactions[13]

Experimental Protocols

General Protocol for N-Alkylation of the 3-Amino Group
  • To a solution of 1-(methoxymethyl)-1H-pyrazol-3-amine (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the aryl halide (1.0 eq.), 1-(methoxymethyl)-1H-pyrazol-3-amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene (0.1-0.2 M) via syringe.

  • Stir the reaction mixture at 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationships in Solvent Selection

cluster_reaction_type Reaction Type Considerations cluster_reagent_stability Reagent Stability Considerations reaction_type Reaction Type solvent_choice Optimal Solvent Choice reaction_type->solvent_choice alkylation N-Alkylation -> Polar Aprotic (DMF, MeCN) cross_coupling Cross-Coupling -> Aprotic (Toluene, Dioxane) acylation Acylation -> Non-Protic (DCM, THF) reagent_stability Reagent Stability reagent_stability->solvent_choice mom_stability MOM Group: Avoid Strong Acids base_sensitivity Base-Sensitive Groups -> Use Weaker Base (e.g., K₂CO₃, Cs₂CO₃) moisture_sensitivity Moisture-Sensitive Reagents -> Anhydrous Solvent solubility Solubility of Reactants & Reagents solubility->solvent_choice workup Ease of Workup workup->solvent_choice

Caption: Key factors influencing the selection of an optimal solvent for reactions involving 1-(methoxymethyl)-1H-pyrazol-3-amine.

References

  • 6][16][24]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC

  • -1h-pyrazol-3-amine)

Sources

Technical Support Center: Handling Hygroscopic 1-(Methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and medicinal chemists in drug development.

Welcome to the Technical Support Center for handling 1-(methoxymethyl)-1H-pyrazol-3-amine . This compound is a highly valuable, protected building block in medicinal chemistry, often utilized to synthesize complex pyrazole-containing therapeutics. However, its pronounced hygroscopic nature presents significant handling challenges. This guide provides field-proven, self-validating troubleshooting protocols to ensure scientific integrity and reproducibility in your workflows.

Fundamental Properties & The Hygroscopicity Challenge

Q: Why is 1-(methoxymethyl)-1H-pyrazol-3-amine highly prone to rapid moisture absorption, and how does this impact downstream synthesis?

A: The hygroscopicity of this compound is driven by its molecular architecture. The primary amine (-NH₂) and the pyrazole ring nitrogens act as strong hydrogen bond donors and acceptors. Furthermore, the ether oxygen within the methoxymethyl (MOM) protecting group significantly increases the molecule's polarity and hydrogen-bonding capacity with atmospheric water vapor.

Causality & Impact: When exposed to ambient air, the compound rapidly absorbs water. This leads to two critical failures in drug development workflows:

  • Stoichiometric Errors: Absorbed water artificially inflates the mass of the reagent, leading to inaccurate molar equivalents during reaction setup.

  • Electrophile Quenching: If this wet amine is reacted with moisture-sensitive electrophiles (e.g., sulfonyl chlorides, isocyanates, or acid chlorides), the residual water will competitively hydrolyze the electrophile, drastically reducing your reaction yield and complicating chromatographic purification.

Inert Atmosphere Storage and Handling Workflows

Q: What is the optimal protocol for transferring this compound to prevent moisture uptake during reaction setup?

A: To strictly exclude moisture, all transfers must be conducted using Schlenk line techniques or within a glovebox[1]. A standard 100 mL flask filled with ambient air contains approximately 1 mmol of O₂ and atmospheric moisture, which is enough to ruin small-scale sensitive reactions[2]. By utilizing a dual-manifold Schlenk line, you can evacuate the atmosphere down to 0.1 mbar and backfill with an inert gas (Argon or Nitrogen), reducing moisture to negligible parts-per-million (ppm) levels[3].

SchlenkWorkflow A Start: Hygroscopic Amine in Sealed Ampoule B Purge Schlenk Flask (3x Vacuum/Argon Cycles) A->B Prepare receiving vessel C Counterflow Solid Transfer Under Positive Argon B->C Maintain positive Ar flow D Add Anhydrous Solvent via Syringe/Septum C->D Seal with septum E Proceed to Reaction Under Inert Atmosphere D->E Ready for synthesis

Caption: Workflow for inert atmosphere transfer of hygroscopic amines using Schlenk techniques.

Self-Validating Protocol: Schlenk Line Solid Transfer
  • Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar in an oven at 150°C for at least 4 hours.

  • Purge Cycling: Attach the hot flask to the Schlenk line. Perform three rapid vacuum/Argon cycles.

    • Validation Check: Close the vacuum manifold valve. If the digital pressure gauge rises rapidly, there is a leak in your joint grease or stopcock. Re-grease and restart the cycle.

  • Counterflow Transfer: Open the Argon manifold to establish a positive outward flow. Remove the stopper and quickly transfer the 1-(methoxymethyl)-1H-pyrazol-3-amine solid into the flask against the flow of Argon.

  • Sealing: Cap the flask with a highly intact rubber septum.

  • Final Evacuation: Apply vacuum gently for 5 seconds, then backfill with Argon.

    • Validation Check: The solid powder should remain settled. If the powder "bumps" or flies into the sidearm, the vacuum was applied too aggressively.

Analytical Quantification of Moisture

Q: How can we accurately quantify the moisture content in a degraded batch without cleaving the MOM protecting group?

A: Karl Fischer (KF) titration is the gold standard for moisture quantification. However, because 1-(methoxymethyl)-1H-pyrazol-3-amine is a basic amine, it will raise the pH of the KF reagent. The KF reaction (where iodine and sulfur dioxide react with water) is highly pH-dependent and only proceeds stoichiometrically between pH 5.5 and 8.0[4]. If the amine pushes the pH above 8, side reactions occur, consuming iodine and leading to false, continuously drifting endpoints[5].

Causality: To counteract this, the system must be buffered. You must use a weak acid like salicylic acid [5]. Do not use strong acids (like HCl or TFA), as strong acids will rapidly hydrolyze the acid-labile methoxymethyl (MOM) protecting group, releasing formaldehyde and methanol, which will entirely invalidate the titration and destroy the sample.

Quantitative Data: KF Titration Parameters for Pyrazole Amines
ParameterVolumetric KF TitrationCoulometric KF TitrationImpact on 1-(methoxymethyl)-1H-pyrazol-3-amine
Optimal Moisture Range 0.1% to 100%10 ppm to 1%Volumetric is preferred for heavily degraded, wet batches.
Sample Size 0.1 g – 0.5 g0.01 g – 0.1 gLarger samples in Volumetric KF require more buffer to maintain pH.
pH Buffer Required Yes (Salicylic Acid)Yes (Salicylic Acid)Prevents basicity-induced false endpoints without cleaving the MOM group.
Titrant Addition Mechanical BuretteElectrochemical GenerationCoulometric provides higher precision for highly dried, "ready-to-use" batches.
Self-Validating Protocol: Buffered Karl Fischer Titration
  • Solvent Preparation: Add 25 mL of anhydrous methanol and 2.0 grams of salicylic acid to the KF titration cell.

  • Pre-Titration: Start the instrument to titrate the residual moisture in the solvent/buffer mixture.

    • Validation Check: The background drift must stabilize strictly below 10 µ g/min . If the drift remains high, atmospheric moisture is leaking into the cell. Do not proceed until the seal is fixed.

  • Sample Introduction: Quickly weigh ~0.1 g of the amine into a dry syringe (if dissolved in anhydrous solvent) or a weighing boat, and introduce it into the cell.

  • Titration Execution: Allow the instrument to titrate to the endpoint.

    • Validation Check: Verify the final pH of the solution using pH paper after the run. It must be between 5.5 and 7.0. If it exceeds 7.5, the sample size was too large for the buffer capacity, and the run must be discarded.

Drying and Recovery Protocols

Q: If a batch has absorbed significant moisture (>1%), what is the safest method to dry it?

A: Heating the compound aggressively in the presence of water can lead to thermal degradation. The safest methods are high-vacuum drying (for mild moisture) or azeotropic distillation (for heavy moisture). Azeotropic distillation utilizes anhydrous toluene, which forms a minimum-boiling azeotrope with water, effectively pulling the moisture out of the amine matrix at lower temperatures without requiring acidic or basic additives.

MoistureRecovery Wet Wet 1-(methoxymethyl)- 1H-pyrazol-3-amine Check Determine Moisture Level (Buffered KF Titration) Wet->Check Low < 1% Moisture Check->Low High > 1% Moisture Check->High Vac High Vacuum Drying (24h, 40°C, 0.1 mbar) Low->Vac Azeo Azeotropic Distillation (Anhydrous Toluene) High->Azeo Verify Re-test Moisture (Target < 0.1%) Vac->Verify Azeo->Verify

Caption: Logical decision tree for drying moisture-compromised pyrazole amines.

Self-Validating Protocol: Azeotropic Recovery
  • Dissolution: Dissolve the wet 1-(methoxymethyl)-1H-pyrazol-3-amine in 10 volumes of anhydrous toluene in a round-bottom flask.

  • Distillation: Attach a short-path distillation head and gently heat the mixture under a slight vacuum or inert sweep until 50% of the toluene has distilled over. The water will co-distill with the toluene.

  • Concentration: Remove the remaining toluene under reduced pressure (rotary evaporator) followed by high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Validation Check: Perform a buffered KF titration on the recovered solid. The moisture content must be < 0.1% before the batch is cleared for use in moisture-sensitive couplings.

References

  • An Illustrated Guide to Schlenk Line Techniques The Schlenk Line Survival Guide [Link]

  • Schlenk Line - Dual Manifold Apparatus Wikipedia: The Free Encyclopedia [Link]

  • Keeping Air and Moisture Out: Vacuum Requirements for Schlenk Lines VACUUBRAND[Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis GMP Insiders[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-(methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(methoxymethyl)-1H-pyrazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry. We will dissect the expected spectrum, compare it with related structures to highlight key differences, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Expected 1H NMR Signature

The structure of 1-(methoxymethyl)-1H-pyrazol-3-amine presents several distinct proton environments, each of which will give rise to a unique signal in the 1H NMR spectrum. Understanding the interplay of electronic effects and spin-spin coupling is crucial for accurate spectral interpretation.

dot

cluster_target Target Molecule cluster_analogues Structural Analogues target 1-(methoxymethyl)-1H- pyrazol-3-amine analogue1 1-Methyl-1H-pyrazol-3-amine target->analogue1 -OCH2OCH3 vs -CH3 analogue2 3-Aminopyrazole target->analogue2 N-substitution vs N-H analogue3 Generic Methoxymethyl Ether target->analogue3 Pyrazole-N vs Alkyl/Aryl-O

Caption: Logical relationship for comparative spectral analysis.

CompoundKey ProtonsObserved/Expected δ (ppm)Key Differences from Target Molecule
1-(methoxymethyl)-1H-pyrazol-3-amine (Target) H-5, H-4, -NH2, -OCH2N, -OCH3~7.4, ~5.8, ~4.5 (broad), ~5.4, ~3.4-
1-Methyl-1H-pyrazol-3-amine [1][2]H-5, H-4, -NH2, N-CH3~7.3, ~5.6, ~3.8 (broad), ~3.6The absence of the -OCH2- group and the presence of a N-CH3 group. The N-CH3 signal appears as a singlet around 3.6 ppm.
3-Aminopyrazole [3][4][5][6]H-5, H-4, -NH2, N-H~7.4, ~5.6, ~4.9 (broad), ~11.5 (very broad)The presence of a proton on the pyrazole nitrogen (N-H) results in a very broad, downfield signal. The amino and pyrazole ring proton shifts are similar to the target.
Generic Methoxymethyl (MOM) Ether [7]-O-CH2-O-~4.6In a typical MOM-protected alcohol, the -O-CH2-O- protons appear around 4.6 ppm. In our target, this is shifted further downfield (~5.4 ppm) due to the attachment to the pyrazole nitrogen.

This comparative analysis demonstrates how the introduction of the methoxymethyl group at the N-1 position of the pyrazole ring significantly influences the 1H NMR spectrum, providing a unique fingerprint for this molecule.

Experimental Protocol for 1H NMR Spectrum Acquisition

Acquiring a high-quality 1H NMR spectrum is crucial for accurate analysis. The following protocol outlines a standardized procedure.

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cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal resolution. acq2->acq3 acq4 Acquire the 1H NMR spectrum using standard pulse parameters. acq3->acq4 proc1 Apply Fourier transformation to the acquired FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). proc2->proc3 proc4 Integrate the signals to determine the relative proton ratios. proc3->proc4

Sources

IR Spectroscopy Peak Analysis: 1-(Methoxymethyl)-1H-pyrazol-3-amine vs. Unprotected 1H-Pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Verifying Methoxymethyl (MOM) Protection in Pyrazole Scaffolds

Executive Summary

In complex drug development workflows, the regioselective protection of heterocyclic scaffolds is a critical quality control checkpoint. This guide provides an authoritative comparison of the infrared (IR) spectroscopic profiles of 1-(methoxymethyl)-1H-pyrazol-3-amine (the MOM-protected target) and its starting material, 1H-pyrazol-3-amine (CAS 1820-80-0)[1]. By analyzing the causality behind specific vibrational shifts, researchers can definitively validate successful N1-alkylation without relying solely on time-consuming NMR analysis.

Mechanistic Rationale: The Role of MOM Protection

The pyrazole ring is a ubiquitous pharmacophore, but its tautomeric nature and the acidity of the N1 proton often necessitate protection during multi-step syntheses. The methoxymethyl (MOM) group is frequently employed to protect the N1 position, allowing subsequent functionalization of the exocyclic primary amine (-NH₂) at the 3-position.

From a spectroscopic standpoint, this transformation induces highly diagnostic changes in the dipole moments of the molecule:

  • Disruption of Hydrogen Bonding: Unprotected 1H-pyrazoles exhibit strong intermolecular hydrogen bonding via the ring N-H, resulting in a broad, dominant IR band. Alkylation with the MOM group physically breaks this hydrogen-bond network, causing the complete disappearance of this band.

  • Introduction of Ether Dipoles: The MOM group (-CH₂-O-CH₃) introduces a highly polarizable C-O-C linkage. The asymmetric stretching of this ether bond causes a massive change in the molecular dipole moment, yielding a distinctly sharp and intense peak that is absent in the starting material.

Comparative IR Spectroscopy Data

The following table summarizes the quantitative spectral data used to differentiate the protected product from the unprotected starting material.

Functional Group / Vibration1H-pyrazol-3-amine (Unprotected)1-(methoxymethyl)-1H-pyrazol-3-amine (Protected)Diagnostic Causality & Significance
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch~3400 & 3300 cm⁻¹(Sharp Doublet)~3400 & 3300 cm⁻¹(Sharp Doublet)Remains unchanged. Confirms that the exocyclic amine was not inadvertently alkylated.
Pyrazole Ring N-H Stretch~3200–3150 cm⁻¹(Broad, Strong)Absent Definitive proof of N1-protection. The acidic proton has been replaced by the MOM group.
MOM Group Aliphatic C-H StretchAbsent~2950–2850 cm⁻¹(Weak to Medium)Indicates the successful integration of the methyl and methylene groups of the MOM moiety.
Pyrazole Core C=N, C=C Stretch~1550–1450 cm⁻¹(Medium)~1550–1450 cm⁻¹(Medium)Confirms the structural integrity of the pyrazole aromatic ring[2].
MOM Group C-O-C Ether StretchAbsent~1150–1050 cm⁻¹(Strong, Broad)Primary positive indicator. The asymmetric stretch of the ether linkage confirms the MOM group's presence.

Expert Analysis: Causality Behind the Spectra

As an application scientist, it is crucial to understand why certain instrumental techniques are chosen. For analyzing aminopyrazoles, Attenuated Total Reflectance (ATR-FTIR) is vastly superior to traditional transmission FTIR (KBr pellets).

Potassium bromide (KBr) is highly hygroscopic. When preparing KBr pellets, absorbed atmospheric moisture produces a massive, broad O-H stretch between 3300 and 3400 cm⁻¹. This artifact directly overlaps with and obscures the critical primary amine N-H doublet, making it impossible to verify if the exocyclic amine remained unreacted. ATR-FTIR utilizes a monolithic diamond crystal, requiring zero sample preparation and eliminating moisture artifacts, thereby providing a true, uncorrupted representation of the amine and ether regions.

IR_Peaks Target 1-(methoxymethyl)- 1H-pyrazol-3-amine Amine Primary Amine (-NH2) Target->Amine MOM MOM Group (-CH2OCH3) Target->MOM Ring Pyrazole Ring Target->Ring Amine_Pk ~3400 & 3300 cm⁻¹ (N-H Stretch) Amine->Amine_Pk MOM_Pk1 ~2950-2850 cm⁻¹ (Aliphatic C-H) MOM->MOM_Pk1 MOM_Pk2 ~1150-1050 cm⁻¹ (C-O-C Ether Stretch) MOM->MOM_Pk2 Ring_Pk ~1550-1450 cm⁻¹ (C=N, C=C Stretch) Ring->Ring_Pk

Figure 1: Logical mapping of functional groups to their diagnostic IR spectroscopy peaks.

Experimental Protocol: ATR-FTIR Validation Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal checks to prevent false positives caused by environmental contamination or instrument drift.

Step 1: System Initialization & Background Validation

  • Clean the ATR diamond crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Run an ambient background scan (air).

    • Causality: Subtracting this background removes ambient CO₂ and water vapor from the final spectrum, preventing false broad peaks in the 3300 cm⁻¹ region that could be misidentified as N-H stretches.

Step 2: System Suitability Test (SST)

  • Place a standard polystyrene calibration film over the crystal.

  • Run a scan and verify the presence of the sharp aromatic C-C stretch at exactly 1601 cm⁻¹.

    • Causality: This validates that the interferometer's laser is correctly calibrated before analyzing unknown synthesis products.

Step 3: Negative Control Analysis (Starting Material)

  • Place 1–2 mg of the starting material () onto the crystal[1].

  • Apply optimal pressure using the ATR anvil to ensure uniform crystal contact.

  • Record the spectrum. Establish the baseline by identifying the broad ring N-H stretch (~3150 cm⁻¹) and confirming the strict absence of any peaks in the 1150–1050 cm⁻¹ ether region.

Step 4: Target Compound Analysis

  • Clean the crystal thoroughly and apply 1–2 mg of the synthesized 1-(methoxymethyl)-1H-pyrazol-3-amine.

  • Record the spectrum under identical pressure conditions.

Step 5: Data Processing & Self-Validation

  • Apply an ATR correction algorithm via the spectrometer software.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the relative peak intensities to match standard transmission spectra.

  • Validation Check: Overlay the two spectra. The reaction is deemed successful and regioselective only if the primary amine doublet (~3400/3300 cm⁻¹) remains perfectly intact, the broad 3150 cm⁻¹ band has vanished, and a new, dominant C-O-C stretch has appeared at ~1100 cm⁻¹.

MOM_Protection_Workflow SM 1H-pyrazol-3-amine (Unprotected) Rxn MOM-Cl, DIPEA CH2Cl2, 0°C to RT SM->Rxn N-Alkylation Prod 1-(methoxymethyl)- 1H-pyrazol-3-amine Rxn->Prod Isolation QC ATR-FTIR Validation Prod->QC Spectral QC

Figure 2: Workflow for the synthesis and ATR-FTIR quality control of MOM-protected pyrazol-3-amine.

References

  • NIST Mass Spectrometry Data Center. "1H-Pyrazole, IR Spectrum" (CAS 288-13-1). NIST Chemistry WebBook, SRD 69.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 1H-Pyrazol-3-amine" (CAS 1820-80-0). PubChem Database.[Link]

  • National Institutes of Health (PMC). "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Halogenoaminopyrazoles Derivatives." PMC Article Archive.[Link]

Sources

A Comparative Guide to the Validation of Purity Assays for 1-(methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. For novel heterocyclic compounds like 1-(methoxymethyl)-1H-pyrazol-3-amine, a key building block in the synthesis of various pharmacologically active agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of common analytical techniques for the validation of purity assays for this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers, scientists, and drug development professionals in their selection of the most appropriate methodology.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3] This guide will focus on three widely used analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Method Validation in Pharmaceutical Analysis

Before delving into the specifics of each technique, it is crucial to understand the universal principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure the reliability and consistency of analytical data.[4][5] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day).[4]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Analysis of Purity Assay Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the intended application of the data. The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the analysis of 1-(methoxymethyl)-1H-pyrazol-3-amine.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Intrinsic property of nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in a magnetic field. The signal intensity is directly proportional to the number of nuclei.
Applicability to Analyte Highly suitable for non-volatile and thermally labile compounds. The polar nature of 1-(methoxymethyl)-1H-pyrazol-3-amine makes it amenable to reverse-phase HPLC.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds to improve volatility and thermal stability.Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Provides structural information and quantification without the need for a reference standard of the analyte itself.
Specificity Good specificity, especially with photodiode array (PDA) detection, which provides spectral information. Co-elution of impurities can be a challenge.Excellent specificity due to the combination of chromatographic separation and mass spectrometric detection, which provides mass-to-charge ratio information.Excellent specificity as it provides detailed structural information. Different protons on the molecule give distinct signals, allowing for unambiguous identification and quantification.
Linearity (R²) Typically >0.999[8]Typically >0.995Excellent, often considered a primary ratio method.
Accuracy (% Recovery) 98-102%95-105%99-101% (relative to a certified internal standard)
Precision (%RSD) < 2%[6]< 5%< 1%
LOD/LOQ Low (µg/mL to ng/mL range)Very low (ng/mL to pg/mL range)Higher compared to chromatographic methods (mg/mL range)
Throughput HighModerate to HighLow to Moderate
Instrumentation Cost ModerateHighVery High

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[9] For 1-(methoxymethyl)-1H-pyrazol-3-amine, a reverse-phase HPLC method with UV detection is a logical starting point.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start stock Prepare 1 mg/mL Stock Solution in Mobile Phase prep_start->stock cal_standards Prepare Calibration Standards (e.g., 1-100 µg/mL) stock->cal_standards sample_prep Prepare Test Sample in Mobile Phase cal_standards->sample_prep filter Filter all solutions (0.45 µm) sample_prep->filter hplc_system Equilibrate HPLC System filter->hplc_system inject_cal Inject Calibration Standards hplc_system->inject_cal inject_sample Inject Test Sample inject_cal->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_sample->gen_curve integrate_peaks Integrate Peak Areas of Test Sample gen_curve->integrate_peaks calc_purity Calculate Purity (% Area Normalization or vs. Standard) integrate_peaks->calc_purity

Caption: Workflow for HPLC Purity Assay Validation.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[10]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).[10]

    • Injection Volume: 10 µL.[10]

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of 1-(methoxymethyl)-1H-pyrazol-3-amine reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte and its impurities.

    • Test Sample Solution: Accurately weigh and dissolve the test sample in the same diluent to a concentration within the calibration range.

  • Data Analysis: Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks. For quantification of specific impurities, a reference standard for each impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] For a polar molecule like 1-(methoxymethyl)-1H-pyrazol-3-amine, derivatization may be necessary to increase its volatility and thermal stability.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Start dissolve Dissolve Sample in Appropriate Solvent prep_start->dissolve derivatize Add Derivatizing Agent (e.g., BSTFA) dissolve->derivatize heat Heat to Complete Reaction derivatize->heat gcms_system Set GC-MS Parameters heat->gcms_system inject Inject Derivatized Sample gcms_system->inject acquire_data Acquire Data (Scan or SIM mode) inject->acquire_data integrate Integrate Chromatographic Peaks acquire_data->integrate identify Identify Peaks using Mass Spectra integrate->identify quantify Quantify using Internal Standard or Area % identify->quantify

Caption: Workflow for GC-MS Purity Assay.

Detailed Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[11]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the main component and any impurities by their mass spectra and retention times. Quantify using the area normalization method or an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[12] Instead, a certified internal standard of known purity is used.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis prep_start Start weigh_sample Accurately Weigh Sample prep_start->weigh_sample weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve both in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Set up NMR Spectrometer transfer->setup_nmr acquire_spectrum Acquire ¹H NMR Spectrum with appropriate parameters (e.g., sufficient relaxation delay) setup_nmr->acquire_spectrum process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_spectrum->process_fid integrate Integrate Signals of Analyte and Internal Standard process_fid->integrate calculate_purity Calculate Purity using the qNMR Equation integrate->calculate_purity

Caption: Workflow for qNMR Purity Assay.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(methoxymethyl)-1H-pyrazol-3-amine into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).[13]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative conditions are met, particularly a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[13]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Conclusion

The choice of an analytical method for the purity determination of 1-(methoxymethyl)-1H-pyrazol-3-amine is a critical decision that should be guided by the specific requirements of the analysis.

  • HPLC is a versatile and robust method well-suited for routine quality control and stability testing, offering a good balance of performance and cost.

  • GC-MS provides unparalleled specificity, making it an excellent choice for identifying and quantifying volatile impurities, though it may require derivatization for the target analyte.

  • qNMR stands out as a primary method for providing highly accurate and precise purity values without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for obtaining orthogonal data to support other methods.

A comprehensive approach to purity assessment will often involve the use of more than one of these techniques to provide a complete picture of the compound's purity profile. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and validate the most appropriate assay to ensure the quality and integrity of their work.

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A Comprehensive Guide to Establishing a Reference Standard for the Analysis of 1-(methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Compounds

In the landscape of drug discovery and development, the analytical characterization of novel chemical entities is foundational to progress. The molecule 1-(methoxymethyl)-1H-pyrazol-3-amine, a functionalized pyrazole derivative, represents a class of compounds with significant potential in medicinal chemistry due to the versatile nature of the pyrazole scaffold.[1][2][3] However, as with many novel molecules, a significant analytical hurdle emerges: the absence of a commercially available, certified reference standard.

A reference standard is a highly purified and well-characterized material that serves as the basis for confirming the identity, purity, and potency of a substance.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized".[4] When such a standard is not available from official sources like the United States Pharmacopeia (USP), an "in-house primary standard" must be established.[6]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to synthesize, purify, and rigorously qualify an in-house reference standard for 1-(methoxymethyl)-1H-pyrazol-3-amine. We will move beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating system that meets the stringent requirements of scientific integrity and regulatory scrutiny.

PART 1: Synthesis and Purification of a Candidate Reference Material

The first step in establishing a reference standard is to obtain a candidate material of the highest possible purity. This typically involves a dedicated synthesis and a multi-step purification process.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 1-(methoxymethyl)-1H-pyrazol-3-amine involves the N-alkoxymethylation of a suitable pyrazole precursor. The general strategy for synthesizing pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][2][7] For our target molecule, a logical precursor is 1H-pyrazol-3-amine. The subsequent N-alkoxymethylation can then be achieved, introducing the methoxymethyl group at the N1 position.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow cluster_0 Step 1: Precursor Synthesis (if needed) cluster_1 Step 2: N-Alkoxymethylation cluster_2 Step 3: Purification Precursor 1H-pyrazol-3-amine Reaction N-Alkoxymethylation Reaction in an inert solvent (e.g., THF) Precursor->Reaction Reagents Chloromethyl methyl ether (MOM-Cl) or similar reagent + Base (e.g., NaH) Reagents->Reaction Crude Crude 1-(methoxymethyl)-1H-pyrazol-3-amine Reaction->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Pure Candidate Reference Material (>99% Purity) Purification->Pure

Caption: Figure 1: Proposed Synthesis Workflow for 1-(methoxymethyl)-1H-pyrazol-3-amine.

Causality of Choice: The selection of 1H-pyrazol-3-amine as the starting material is strategic. It is a commercially available building block from various suppliers, which accelerates the process.[8][9][] The N-alkoxymethylation reaction is a well-established method for protecting or functionalizing nitrogen-containing heterocycles.[11][12][13] This choice provides a direct and high-yielding path to the target molecule.

Purification: The Pursuit of Analytical Excellence

The material destined to become a reference standard must be exceptionally pure. The crude product from the synthesis will inevitably contain unreacted starting materials, by-products, and residual solvents.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation between the product and impurities.

  • Loading and Elution: Carefully load the slurry onto the packed column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified candidate material.

Trustworthiness: This purification step is self-validating. By analyzing fractions before and after pooling, and the final combined material by a high-resolution technique like HPLC (discussed next), one can definitively prove the effectiveness of the purification process.

PART 2: A Multi-Pronged Approach to Characterization and Purity Assessment

A candidate material does not become a reference standard until it is thoroughly characterized. This process is not about a single measurement but about building a complete, evidence-based profile of the material. We will compare several analytical techniques, each providing a unique and essential piece of the puzzle, to establish identity, purity, and potency.

Characterization_Workflow Figure 2: Comprehensive Analytical Characterization Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_potency Potency Assignment Candidate_Material Candidate Reference Material NMR NMR Spectroscopy (1H, 13C, 2D) Candidate_Material->NMR MS Mass Spectrometry (HRMS) Candidate_Material->MS FTIR FTIR Candidate_Material->FTIR HPLC HPLC-PDA (Organic Impurities) Candidate_Material->HPLC GC Headspace GC-MS (Residual Solvents) Candidate_Material->GC KF Karl Fischer (Water Content) Candidate_Material->KF TGA TGA / ROI (Inorganic Impurities) Candidate_Material->TGA qNMR qNMR Candidate_Material->qNMR Mass_Balance Mass Balance Calculation NMR->Mass_Balance MS->Mass_Balance FTIR->Mass_Balance HPLC->Mass_Balance GC->Mass_Balance KF->Mass_Balance TGA->Mass_Balance Qualified_Standard Qualified In-House Reference Standard qNMR->Qualified_Standard Mass_Balance->Qualified_Standard

Caption: Figure 2: Workflow for the comprehensive analytical characterization of an in-house reference standard.

Comparison of Analytical Techniques for Characterization
Technique Primary Purpose Information Provided Strengths Limitations
NMR Spectroscopy Identity & Structure ElucidationAtomic connectivity, chemical environment of nuclei (¹H, ¹³C).Definitive structural information.[14][15] Quantitative capability (qNMR).Relatively low sensitivity compared to MS.
Mass Spectrometry (MS) Identity & Molecular WeightPrecise molecular weight and elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity, confirms molecular formula.[16][17][18]Provides limited information on isomerism and connectivity alone.
FTIR Spectroscopy Identity (Functional Groups)Presence of specific chemical bonds and functional groups.Fast, non-destructive, provides a unique molecular "fingerprint".Not suitable for quantification or complex mixture analysis.
HPLC-PDA Purity (Organic)Separation and quantification of non-volatile organic impurities.High resolution, precision, and accuracy for quantification.[19][20] PDA provides peak purity assessment.[21]Requires a reference standard for relative quantification of known impurities.
Headspace GC-MS Purity (Residual Solvents)Separation, identification, and quantification of volatile residual solvents.High sensitivity for volatile compounds. MS provides definitive identification.Not suitable for non-volatile or thermally labile compounds.
Karl Fischer Titration Purity (Water Content)Direct and accurate measurement of water content.Highly specific and accurate for water.Only measures water content.
TGA / ROI Purity (Inorganic)Measures the amount of non-volatile inorganic material.Simple and effective for non-volatile inorganic content.Destructive, non-specific.
Quantitative NMR (qNMR) Potency (Assay)Absolute purity/potency determination without a specific reference standard.Primary ratio method, highly accurate, traceable to SI units.[6]Requires a certified internal standard, higher concentration needed.
Experimental Protocols for Key Analyses

The goal is to develop a stability-indicating HPLC method capable of separating the main component from potential process-related impurities and degradation products. This aligns with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[22][23][24]

Exemplar HPLC Method Protocol:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size. Rationale: The C18 stationary phase is a versatile starting point for moderately polar compounds like our pyrazole derivative.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid modifier improves peak shape and provides protons for mass spectrometry if coupled.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Rationale: A gradient is essential to elute both polar and non-polar impurities that may be present.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: A controlled temperature ensures run-to-run reproducibility.

  • Detection: Photodiode Array (PDA) at 220 nm and 254 nm. Rationale: Multiple wavelengths help detect impurities with different chromophores. The PDA allows for peak purity assessment.[21]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the candidate standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Trustworthiness: The purity value from this method is typically reported as "% area". This assumes all impurities have the same response factor as the main peak. While useful, this is an estimate. For a primary standard, this data is combined with other results in a mass balance calculation.

NMR is the most powerful tool for unambiguous structure determination.[14][15][25] A full suite of experiments is necessary to confirm the identity of the synthesized material.

NMR Analysis Protocol:

  • Sample Preparation: Dissolve ~10 mg of the candidate standard in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR: This spectrum will show the number of different types of protons, their chemical environment, and their neighboring protons (via splitting patterns).

  • Acquire ¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule.

  • Acquire 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular skeleton, for instance, confirming the connection between the methoxy group protons and the pyrazole ring nitrogen through the methylene bridge.

Authoritative Grounding: The combined data from these NMR experiments allows for the complete and unambiguous assignment of the chemical structure, confirming that the synthesized material is indeed 1-(methoxymethyl)-1H-pyrazol-3-amine. This definitive identification is a cornerstone of reference standard qualification.[6][15]

PART 3: Final Qualification, Documentation, and Management

The final step is to synthesize all the analytical data into a comprehensive profile that defines the reference standard.

Potency Assignment: The Mass Balance Approach

The potency of the reference standard is not determined by a single measurement but is calculated by accounting for all possible impurities. This is the mass balance approach, a self-validating system as it relies on multiple, independent analytical techniques.

Potency (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Residue)

Parameter Analytical Technique Exemplar Result
Purity (Organic)HPLC-PDA99.85% (Area %)
Water ContentKarl Fischer Titration0.05%
Residual SolventsHeadspace GC-MS0.02% (Ethyl Acetate)
Inorganic ResidueResidue on Ignition (ROI)<0.01%
Calculated Potency Mass Balance 99.78%
Documentation: The Certificate of Analysis (CoA)

All the synthesis, purification, and characterization data must be consolidated into a formal Certificate of Analysis (CoA). This document is the official record of the reference standard's quality and includes:

  • Compound Name and Structure

  • Lot Number

  • Date of Qualification

  • Assigned Potency and Uncertainty

  • Summary of all analytical results (with methods referenced)

  • Recommended Storage Conditions

  • Retest Date

Management and Stability

Once qualified, the in-house reference standard must be properly managed. It should be stored under controlled conditions (e.g., desiccated, protected from light, at a specified temperature) to ensure its stability.[26] A stability monitoring program should be initiated, with the standard being re-tested at periodic intervals to ensure the potency remains within acceptable limits.

Conclusion

Establishing a high-quality, in-house reference standard for a novel compound like 1-(methoxymethyl)-1H-pyrazol-3-amine is a rigorous but essential undertaking. It is a process grounded in sound analytical science, demanding a multi-faceted approach that combines synthesis, purification, and comprehensive characterization. By employing a suite of orthogonal analytical techniques—from the structural detail of NMR to the quantitative power of HPLC and qNMR—researchers can build a robust, evidence-based profile of their standard. This not only ensures the accuracy and reliability of their own analytical data but also establishes the foundation of trust and scientific integrity required for advancing drug development and meeting regulatory expectations.

References

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A Comparative Guide to the Elemental Analysis of 1-(methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, particularly those destined for pharmaceutical development, rigorous structural confirmation is paramount. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, providing a quantitative measure of its constituent elements. This guide offers an in-depth comparison of elemental analysis results for 1-(methoxymethyl)-1H-pyrazol-3-amine, a substituted pyrazole of interest in medicinal chemistry. We will delve into the theoretical composition, expected experimental outcomes from combustion analysis, and a comparative overview of alternative analytical methodologies.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical percentage of each element based on the compound's molecular formula. For 1-(methoxymethyl)-1H-pyrazol-3-amine, the molecular formula is C₅H₉N₃O.[1]

The molecular weight is calculated as follows:

  • Carbon (C): 5 atoms * 12.011 g/mol = 60.055 g/mol

  • Hydrogen (H): 9 atoms * 1.008 g/mol = 9.072 g/mol

  • Nitrogen (N): 3 atoms * 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 atom * 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 127.147 g/mol

From this, the theoretical elemental percentages are:

ElementSymbolTheoretical Percentage (%)
CarbonC47.23
HydrogenH7.14
NitrogenN33.05
OxygenO12.58

Combustion-Based Elemental Analysis: The Gold Standard

The most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often performed using a CHN elemental analyzer.[2][3][4] This technique involves the high-temperature combustion of the sample in an oxygen-rich environment, which converts the constituent elements into simple gaseous products (CO₂, H₂O, and N₂).[4] These gases are then separated and quantified, typically by gas chromatography with a thermal conductivity detector.[4]

Experimental Workflow for CHN Analysis

The following diagram outlines a typical workflow for the elemental analysis of a pyrazole derivative.

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weighing Sample Weighing Encapsulation Encapsulation Sample Weighing->Encapsulation Accurate weighing is critical Furnace ( ~1000°C) Furnace ( ~1000°C) Encapsulation->Furnace ( ~1000°C) Introduction into analyzer Reduction Tube (Cu) Reduction Tube (Cu) Furnace ( ~1000°C)->Reduction Tube (Cu) CO₂, H₂O, Nₓ GC Column GC Column Reduction Tube (Cu)->GC Column CO₂, H₂O, N₂ TCD Detector TCD Detector GC Column->TCD Detector Separated gases Signal Integration Signal Integration TCD Detector->Signal Integration Calculation of % Composition Calculation of % Composition Signal Integration->Calculation of % Composition

Caption: Workflow for CHN Elemental Analysis.

Expected Results and Comparison with Alternatives

For a pure sample of 1-(methoxymethyl)-1H-pyrazol-3-amine, the experimental values from a CHN analyzer should be in close agreement with the theoretical percentages, typically within a margin of ±0.4%.[5] It is important to note that heterocyclic nitrogen compounds can sometimes be challenging to combust completely, potentially requiring more vigorous oxidation conditions to ensure accurate nitrogen determination.[2][3]

ElementTheoretical (%)Expected Experimental Range (%)
C47.2346.83 - 47.63
H7.146.74 - 7.54
N33.0532.65 - 33.45

While CHN combustion analysis is the most widely accepted method, other techniques can be employed for nitrogen determination, though they are less common for routine characterization of pure compounds. One such method is the Hach acid digestion method, which has been shown to provide results comparable to CHN analysis for total nitrogen in biological samples.[6] However, for the precise elemental composition of a synthesized small molecule, combustion analysis remains the industry standard.

The Role of Elemental Analysis in a Broader Analytical Context

Elemental analysis is a crucial component of a comprehensive characterization suite for novel compounds.[7][8][9][10][11] It provides complementary information to other spectroscopic and spectrometric techniques.

Elemental Analysis Elemental Analysis Structural Elucidation Structural Elucidation Elemental Analysis->Structural Elucidation Empirical Formula NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Structural Elucidation Connectivity Mass Spectrometry Mass Spectrometry Mass Spectrometry->Structural Elucidation Molecular Weight IR Spectroscopy IR Spectroscopy IR Spectroscopy->Structural Elucidation Functional Groups

Caption: Complementary Analytical Techniques.

As illustrated, while techniques like NMR, MS, and IR provide information about the molecular structure, connectivity, and functional groups, elemental analysis is unique in its ability to directly confirm the empirical formula.[8][9][11]

Detailed Experimental Protocol for CHN Analysis

Instrumentation: A PerkinElmer 2400 CHN Elemental Analyzer or equivalent.

Procedure:

  • Sample Preparation:

    • Ensure the sample of 1-(methoxymethyl)-1H-pyrazol-3-amine is homogenous and has been appropriately dried to remove any residual solvents.

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

    • Seal the capsule to ensure no loss of sample.

  • Instrument Setup and Calibration:

    • Perform a leak check and ensure a stable baseline.

    • Calibrate the instrument using a certified standard, such as acetanilide.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace, which is maintained at approximately 1000°C.

    • The sample is combusted in a pure oxygen environment.

    • The resulting gases are passed through a reduction tube containing copper to convert any nitrogen oxides to dinitrogen.

    • The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual components.

    • A thermal conductivity detector measures the concentration of each gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and calculates the percentage of carbon, hydrogen, and nitrogen based on the initial sample weight and the calibration.

Conclusion

Elemental analysis is an indispensable tool for the verification of the elemental composition of synthesized compounds like 1-(methoxymethyl)-1H-pyrazol-3-amine. The close correlation between theoretical and experimental values from CHN combustion analysis provides a high degree of confidence in the empirical formula of the target molecule. When integrated with other analytical techniques, it forms a robust framework for complete structural elucidation, a critical step in the journey of a compound from discovery to application.

References

  • Spectral and elemental analysis: Significance and symbolism. (2025, March 5).
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (2025, December). Benchchem.
  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. MDPI.
  • Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • Kumar, A., & Kumar, S. (2025, November 25). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience, 14(4), 202-218.
  • Ionescu, M. A., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 123. MDPI.
  • Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska.
  • 1-(methoxymethyl)-1h-pyrazol-3-amine. (2025). PubChemLite.
  • Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd.
  • Becerra, D., Rojas, H., & Castillo, J.-C. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate.
  • Comparison of CHN analysis and Hach acid digestion to quantify total nitrogen in marine organisms: CHN versus Hach for total N. (n.d.). ResearchGate.
  • CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(methoxymethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Analog" Protocol

Status: High-Alert Research Intermediate Primary Hazard Classification (Derived): Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Potential Respiratory Sensitizer.

Scientific Justification: Specific toxicological data for 1-(methoxymethyl)-1H-pyrazol-3-amine is limited in public repositories. Therefore, safety protocols must be extrapolated from its structural analogs (e.g., 1-methyl-1H-pyrazol-3-amine) and its functional groups [1, 2].

  • The Pyrazole Core: Aminopyrazoles are known pharmacophores often associated with skin sensitization and mucous membrane irritation.

  • The MOM (Methoxymethyl) Group: This protecting group is an acetal. While stable under basic conditions, it is acid-labile . Upon contact with strong acids or metabolic hydrolysis, it can release formaldehyde (a known carcinogen) and the free pyrazole amine [3].

Operational Directive: Treat this compound as a potential mutagenic sensitizer . Do not handle on open benchtops.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

PPE CategoryStandard RequirementTechnical Rationale & Specifications
Hand Protection Double Gloving (Nitrile) Outer: Nitrile (min 5 mil / 0.12 mm). Inner: Nitrile (inspection white/blue). Why: Nitrile offers excellent resistance to organic amines. Latex is permeable to many nitrogenous bases and should be avoided. Change outer gloves every 30 mins or immediately upon splash [4].
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient due to the risk of fine powder migration. Goggles must seal against the face to prevent vapor/dust entry.
Respiratory N95 (Minimum) / P100 If handling outside a fume hood (strongly discouraged), a half-face respirator with P100 (HEPA) and OV (Organic Vapor) cartridges is required due to potential amine vapors and particulate dust.
Body Defense Lab Coat + Tyvek Sleeves Standard cotton lab coats are porous. Use disposable Tyvek® sleeve covers to bridge the gap between the glove cuff and lab coat sleeve, preventing wrist exposure.

Operational Workflow: Handling & Containment

This workflow minimizes the risk of hydrolysis (formaldehyde release) and particulate exposure.

Phase A: Preparation & Weighing
  • Environment: All handling must occur inside a certified Chemical Fume Hood or Glovebox .

  • Acidity Check: Ensure the receiving solvent is non-acidic . Avoid direct dissolution in unbuffered water or protic solvents with acidic impurities to prevent MOM-group cleavage.

  • Static Control: Use an antistatic gun on the weighing boat. Pyrazole amines are often fluffy solids prone to static dispersion.

Phase B: Solubilization & Synthesis
  • Solvent Selection: DMSO or DMF are preferred for stock solutions.

  • Addition Order: Add solvent to the solid, not solid to solvent, to minimize dust ejection.

  • Vessel Management: Keep reaction vessels capped with septa. Vent via a nitrogen line to avoid moisture ingress (which can promote slow hydrolysis).

Phase C: Waste Disposal
  • Segregation: Do not mix with acidic waste streams (e.g., waste from acid workups).[1] This prevents the in-situ generation of formaldehyde in the waste container.

  • Labeling: Tag waste clearly as "Basic Organic Amine - Potential Formaldehyde Generator."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the chemical's instability potential.

SafetyLogic Start Start: 1-(methoxymethyl)-1H-pyrazol-3-amine CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution (Organic) CheckState->Solution HazardAnalysis Hazard Analysis: Amine + MOM Group Solid->HazardAnalysis Solution->HazardAnalysis Risk1 Risk: Particulate Inhalation HazardAnalysis->Risk1 Risk2 Risk: Skin Absorption HazardAnalysis->Risk2 Risk3 Risk: Acid Hydrolysis (Formaldehyde Release) HazardAnalysis->Risk3 ProtocolA Protocol A: Fume Hood + N95 Backup Antistatic Measures Risk1->ProtocolA ProtocolB Protocol B: Double Nitrile Gloves Tyvek Sleeves Risk2->ProtocolB ProtocolC Protocol C: Segregated Basic Waste No Acid Contact Risk3->ProtocolC

Figure 1: Logical flow for hazard identification and corresponding safety protocols.

Emergency Response Protocols

Scenario 1: Skin Contact (Solid or Solution)

  • Immediate Action: Drench area with water for 15 minutes.[2][3] Do not use vinegar or acidic neutralizers (risk of MOM hydrolysis on skin).

  • Soap: Use non-abrasive hand soap.

  • Medical: Seek evaluation if redness persists; mention "Aminopyrazole exposure."

Scenario 2: Spillage (Solid)

  • Evacuate: Clear the immediate hood area.

  • PPE Upgrade: Don a second pair of gloves and a P100 respirator.

  • Cleanup: Cover with a wet paper towel (water/surfactant) to prevent dust. Scoop into a bag. Wipe surface with 10% bleach to oxidize residues, followed by water.

References

  • PubChem. (n.d.). Compound Summary: 1-(methoxymethyl)-1H-pyrazol-3-amine.[4] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.